molecular formula C8H6N2O2 B567044 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile CAS No. 1261365-28-9

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile

Cat. No.: B567044
CAS No.: 1261365-28-9
M. Wt: 162.148
InChI Key: PEUMBPSFICEIOM-UHFFFAOYSA-N
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Description

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This structure, featuring a carbonitrile group fused to a [1,4]dioxino[2,3-b]pyridine core, serves as a valuable synthetic intermediate and scaffold for developing novel pharmacologically active molecules. Research into analogs of established drugs highlights the importance of such bicyclic heterocyclic systems as key components for optimizing drug properties. For instance, studies on analogs of the anti-tuberculosis drug bedaquiline have demonstrated that replacing aromatic systems with less lipophilic bicyclic heterocycles can retain potent biological activity while potentially improving the drug's safety and pharmacokinetic profile . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-4-6-3-7-8(10-5-6)12-2-1-11-7/h3,5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUMBPSFICEIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679135
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-28-9
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile

[1]

CAS Number: 1261365-28-9 Chemical Formula: C₈H₆N₂O₂ Molecular Weight: 162.15 g/mol Synonyms: 7-Cyano-2,3-dihydro-1,4-dioxino[2,3-b]pyridine; 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-7-carbonitrile.[1]

Executive Summary & Strategic Significance

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile is a high-value heterocyclic intermediate used primarily in the synthesis of Etavopivat (FT-4202) , a selective erythrocyte pyruvate kinase (PKR) activator for the treatment of Sickle Cell Disease (SCD).[1]

Beyond this specific application, the 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine core serves as a "privileged scaffold" in medicinal chemistry. It functions as a bioisostere for indole and quinoline, offering improved metabolic stability and distinct hydrogen-bonding vectors. The C-7 nitrile group is a versatile synthetic handle, readily convertible into amines, carboxylic acids, amides, or heterocycles (e.g., tetrazoles), making this compound a critical node in divergent synthesis libraries.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The following data summarizes the core properties required for identification and analytical characterization.

PropertyValue
IUPAC Name 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile
CAS Number 1261365-28-9
SMILES N#Cc1cnc2OCCOc2c1
InChI Key Derived from structure (e.g., QWQZJEXJTYAPGE-UHFFFAOYSA-N for core)
LogP (Predicted) ~1.2 (Moderate lipophilicity, good membrane permeability)
pKa (Conjugate Acid) ~2.5 (Pyridine nitrogen is weakly basic due to oxygen electron withdrawal)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Synthetic Methodology

The synthesis of the title compound typically proceeds via a convergent heterocyclization followed by a transition-metal catalyzed functionalization .[1] The most robust route, validated in process chemistry for Etavopivat intermediates, involves the construction of the dioxin ring followed by cyanation.

Retrosynthetic Analysis

The target molecule is disconnected at the nitrile group (via Pd-catalyzed cyanation) and the ethylenedioxy bridge (via Williamson ether synthesis).

RetrosynthesisTargetTarget: 7-Cyano-dioxinopyridine(CAS 1261365-28-9)IntermediateIntermediate: 7-Bromo-dioxinopyridine(CAS 95897-49-7)Target->IntermediateRetro-Cyanation(C-C Coupling)PrecursorStarting Material:5-Bromo-2,3-dihydroxypyridine(or 2-chloro-3-hydroxy analog)Intermediate->PrecursorRetro-Cyclization(Ether formation)

Figure 1: Retrosynthetic logic flow for CAS 1261365-28-9.

Detailed Experimental Protocols
Stage 1: Synthesis of the Scaffold (7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine)

This step constructs the bicyclic core.[1] The use of 1,2-dibromoethane with a weak base is standard.

  • Reagents: 5-Bromo-2,3-dihydroxypyridine (1.0 eq), 1,2-Dibromoethane (1.2 eq), K₂CO₃ (2.5 eq), DMF.

  • Protocol:

    • Dissolve 5-bromo-2,3-dihydroxypyridine in anhydrous DMF (0.5 M concentration).

    • Add K₂CO₃ and stir at room temperature for 30 minutes to form the diphenoxide anion.

    • Add 1,2-dibromoethane dropwise.

    • Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC/LCMS for disappearance of the starting pyridine.

    • Workup: Cool to RT, dilute with water, and extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallization from Ethanol/Hexane or flash chromatography (SiO₂, Hex/EtOAc).

    • Yield Target: 65–75%.

Stage 2: Palladium-Catalyzed Cyanation (Rosenmund-von Braun type)

This step installs the nitrile group at the C-7 position.[1]

  • Reagents: 7-Bromo intermediate (from Stage 1), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%), DMF (degassed).

  • Protocol:

    • In a glovebox or under Argon, charge a reaction vessel with the 7-bromo intermediate, Zn(CN)₂, and Pd(PPh₃)₄.

    • Add anhydrous, degassed DMF.

    • Heat to 100–110 °C for 12–16 hours. Note: High temperature is required for aryl bromide activation.

    • Quench: Cool to RT. Dilute with EtOAc and wash with 10% NH₄OH (to sequester zinc/palladium species) followed by brine.

    • Purification: Flash chromatography (gradient elution 0–40% EtOAc in Hexanes).

    • Yield Target: 80–90%.

    • Product: 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile (CAS 1261365-28-9).[1][2][3]

Medicinal Chemistry Applications

PKR Activation (Sickle Cell Disease)

The primary industrial application of this nitrile is as a precursor to the sulfonyl moiety found in Etavopivat .

  • Mechanism: The nitrile is hydrolyzed to the acid or reduced/converted to a thiol, then oxidized to the sulfonyl chloride, which is coupled to the pyrrolidine core of Etavopivat.

  • Therapeutic Outcome: Activation of PKR reduces 2,3-DPG levels in red blood cells, increasing hemoglobin's oxygen affinity and preventing the polymerization of Sickle Hemoglobin (HbS).[4][5]

Kinase Inhibition (CDK4/6 & EGFR)

The dioxinopyridine core mimics the adenosine ring of ATP.

  • Structure-Activity Relationship (SAR): The oxygen atoms in the dioxin ring can accept hydrogen bonds, while the pyridine nitrogen serves as a key acceptor in the kinase hinge region.

  • Selectivity: The fused ring system restricts conformational flexibility, often enhancing selectivity for specific kinase isoforms compared to flexible linear analogs.

ApplicationsCompound7-CN-Dioxinopyridine(CAS 1261365-28-9)EtavopivatEtavopivat (FT-4202)(Sickle Cell Disease)Compound->EtavopivatPrecursor toSulfonyl/Aryl GroupKinaseInhibKinase Inhibitors(Oncology/CDK4/6)Compound->KinaseInhibScaffold forHinge Binding

Figure 2: Therapeutic utility map.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Nitrile Hazard: While the nitrile group is stable, metabolic or chemical hydrolysis can release toxic byproducts. Handle in a well-ventilated fume hood.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[6]

References

  • Forma Therapeutics, Inc. (2020).[7] Substituted Pyrrolidines as Activators of Pyruvate Kinase. Patent WO2020/210672. (Describes the use of the dioxinopyridine scaffold in Etavopivat analogs). [Source: WIPO/Patentscope][8]

  • Guillaumet, G., et al. (2000).[9] Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives via Smiles Rearrangement. Journal of Organic Chemistry. (Foundational chemistry for the scaffold).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13354029, 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine. Retrieved from [Link]8] (Precursor data).

  • ChemicalBook. (2024).[5][10] 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile Product Page. CAS 1261365-28-9.[1][2][3][] (Verification of CAS and identity).

physical and chemical properties of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile

An In-Depth Technical Guide to 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrile

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. While specific experimental data for this particular derivative is limited in public literature, this document synthesizes available information on its core scaffold, related analogues, and predictable chemical behavior. We will explore its molecular structure, physicochemical properties, plausible synthetic routes, chemical reactivity, and potential applications as a scaffold for novel therapeutics. This guide is intended to serve as a foundational resource for scientists engaged in the design and synthesis of new chemical entities.

Introduction and Molecular Profile

2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrile belongs to the family of pyridodioxins, a class of heterocyclic compounds featuring a pyridine ring fused to a 1,4-dioxin ring. This structural motif is of considerable interest in the pharmaceutical sciences, as related fused pyridine systems are recognized as "privileged structures" capable of interacting with a wide range of biological targets.[3][4] The incorporation of a nitrile group at the 7-position offers a versatile chemical handle for further synthetic modifications, making this compound a valuable building block for creating libraries of potential drug candidates.

The core structure, 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine, serves as the foundation for this derivative.[5] The addition of the carbonitrile functional group enhances its potential for engaging in specific molecular interactions and provides a key site for chemical elaboration.

Chemical Structure

Caption: 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrile.

Molecular and Chemical Identifiers
IdentifierValueSource
IUPAC Name 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrile-
CAS Number 1261365-28-9
Molecular Formula C₈H₆N₂O₂Calculated
Molecular Weight 162.15 g/mol Calculated
Canonical SMILES C1COC2=C(O1)C=C(C=N2)C#N-
InChI Key Not available in databases.-

Physicochemical and Spectroscopic Properties

Direct experimental data for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrile are not extensively reported. The properties listed below are based on data from its core scaffold and predictions derived from its chemical structure.

Physicochemical Data
PropertyValue / Predicted BehaviorRationale / Reference
Physical State Predicted to be a solid at room temperature.The parent compound is a solid.
Melting Point Not reported.-
Boiling Point Not reported.-
Solubility Predicted to be soluble in polar organic solvents such as DMSO, DMF, and moderately soluble in methanol and ethyl acetate.Based on the polarity of the heterocyclic system.
pKa The pyridine nitrogen is weakly basic.The electron-withdrawing nitrile group reduces basicity compared to pyridine (pKa ≈ 5.2).[6]
Predicted Spectroscopic Profile

For a researcher, spectroscopic data is paramount for structure verification and quality control. The following are predicted key features:

  • ¹H NMR:

    • Aromatic Region: Two doublets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the pyridine ring.

    • Aliphatic Region: Two triplets (or more complex multiplets) around 4.0-4.5 ppm, corresponding to the two diastereotopic -OCH₂- groups of the dioxin ring.

  • ¹³C NMR:

    • Nitrile Carbon: A signal around 115-120 ppm for the -C≡N carbon.

    • Aromatic Carbons: Signals in the 110-160 ppm range for the carbons of the pyridine ring.

    • Aliphatic Carbons: Two signals around 60-70 ppm for the -OCH₂- carbons.

  • Infrared (IR) Spectroscopy:

    • A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch.

    • Strong C-O stretching bands for the ether linkages in the dioxin ring, typically in the 1050-1250 cm⁻¹ region.

    • C=C and C=N stretching vibrations from the pyridine ring around 1500-1600 cm⁻¹.

  • Mass Spectrometry (MS):

    • A molecular ion peak (M⁺) at m/z = 162.15, corresponding to the molecular weight of the compound.

Chemical Synthesis and Reactivity

Synthetic Approaches

The synthesis of the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine scaffold has been reported through several methods. A versatile and common approach involves the intramolecular cyclization of a suitably substituted pyridine precursor.[7][8] One established method is the Smiles rearrangement , which proceeds from a 2-nitro-3-oxiranylmethoxypyridine intermediate.[2]

For the target molecule, 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrile, a plausible synthetic route would start with a pyridine derivative that already contains the nitrile group at the target position. A hypothetical, yet chemically sound, workflow is outlined below.

Caption: Proposed synthetic workflow for the target compound.

This process involves an initial nucleophilic substitution on the pyridine ring followed by an intramolecular cyclization to form the fused dioxin ring. The choice of base and solvent is critical to facilitate the cyclization and can influence reaction yields.[7]

Chemical Reactivity

The reactivity of this molecule is governed by its principal functional groups: the pyridine ring and the nitrile group.

  • Nitrile Group: The carbonitrile is a versatile functional group.

    • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid)[9] or amide.

    • Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to aminomethyl derivatives, which are common in pharmacologically active compounds.

    • Nucleophilic Addition: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.

  • Pyridine Ring:

    • N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which can alter the electronic properties of the ring and open up further functionalization pathways.

    • Electrophilic Substitution: The pyridine ring is generally electron-deficient and thus resistant to electrophilic aromatic substitution, a reactivity pattern that is further enhanced by the electron-withdrawing nitrile group.

Relevance in Medicinal Chemistry and Drug Discovery

  • Kinase Inhibition: Compounds containing the pyrido[2,3-d]pyrimidin-7-one template have been successfully developed as inhibitors of cyclin-dependent kinase 4 (Cdk4), a key regulator of the cell cycle and a target for cancer therapy.[4]

  • mTOR Inhibition: Novel pyrido[2,3-d]pyrimidine-2,4-diamines have been discovered as potent and selective inhibitors of the mTOR kinase, another critical target in oncology.[10]

  • Anticancer Activity: Cyanopyridone and pyridopyrimidine derivatives have been synthesized and shown to possess dual inhibitory action against VEGFR-2 and HER-2, with significant antiproliferative activity against cancer cell lines.[11]

Given these precedents, 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrile represents a valuable and strategic starting point for the synthesis of novel kinase inhibitors and other potential therapeutic agents. Its rigid, fused-ring structure provides a well-defined three-dimensional shape for presentation of pharmacophoric features to a biological target.

Safety and Handling

Disclaimer: No specific Material Safety Data Sheet (MSDS) or safety data is available for 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrile. The following recommendations are based on the known hazards of its parent scaffold and structurally related compounds, such as pyridine and aromatic nitriles. This compound should be handled only by trained professionals in a controlled laboratory setting.

Hazard Classification (Predicted)

Based on the GHS classification of the parent compound, 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine, the following hazards should be anticipated[5]:

Hazard StatementDescriptionGHS Pictogram
H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated laboratory fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH-approved respirator.

  • Safe Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Keep away from heat, sparks, and open flames.[12] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

  • BASF. (n.d.).
  • (n.d.).
  • ResearchGate. (2004). Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridine Derivatives. Tetrahedron.

  • Guillaumet, G., et al. (2000).
  • Sigma-Aldrich. (n.d.). 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine AldrichCPR. Accessed February 12, 2026.

  • PubChem. (n.d.). 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine.
  • Sigma-Aldrich. (n.d.). 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid AldrichCPR. Accessed February 12, 2026.

  • Sigma-Aldrich. (n.d.). 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrile AldrichCPR. Accessed February 12, 2026.

  • ResearchGate. (2003). Synthesis of New Compounds Containing the 2,3-Dihydro[1][2]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure. Journal of Heterocyclic Chemistry.

  • ChemicalBook. (2023).
  • PubChem. (n.d.). Pyridine-2-carbonitrile.
  • Merck. (n.d.). 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carboxylic acid. Accessed February 12, 2026.

  • Al-Tel, T. H., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Zask, A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7505.
  • ResearchGate. (2015). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents.
  • ChemicalBook. (n.d.). 2,3-Dihydro-[1][2]dioxino[2,3-c]pyridine-7-carboxylic acid methyl ester. Accessed February 12, 2026.

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-87.
  • Malagu, K., et al. (2009). The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5950-3.
  • LookChem. (n.d.). Cas 21090-68-6,(2R)-5-methyl-2-(1-methylethenyl)hex-4-en-1-ol. Accessed February 12, 2026.
  • Zask, A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7505.
  • emp BIOTECH. (2023). S-Mix (Mixture of Pyridine and Acetonitrile)
  • NCBI Bookshelf. (1992). TABLE 3-2, Physical and Chemical Properties of Pyridine. In Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US).
  • Sigma-Aldrich. (n.d.). 4-Methylhex-3-enoic acid. Accessed February 12, 2026.
  • Carl ROTH. (n.d.).
  • Al-Warhi, T., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(24), 8758.
  • (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. Accessed February 12, 2026.
  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine.
  • Sim, H. M., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2779.
  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry.
  • The Good Scents Company. (n.d.). 4-acetyl-1,4-dimethyl-1-cyclohexene. Accessed February 12, 2026.

An In-depth Technical Guide to 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile, a heterocyclic compound of interest to researchers and professionals in drug development. While direct literature on this specific derivative is emerging, this document synthesizes established knowledge of the core scaffold with predictive insights into the synthesis, reactivity, and potential applications of the 7-cyano derivative, offering a valuable resource for its scientific exploration.

Introduction: The Significance of the Dioxinopyridine Scaffold

The fusion of pyridine and 1,4-dioxin rings creates the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold, a heterocyclic system with significant potential in medicinal chemistry. Pyridine and its derivatives are ubiquitous in pharmaceuticals, contributing to a wide range of therapeutic agents.[3] The incorporation of the dioxin moiety introduces conformational constraints and modulates the electronic properties of the pyridine ring, offering a unique chemical space for designing novel bioactive molecules.

2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile (CAS 1261365-28-9) is a derivative of this core structure. The nitrile group is a versatile functional handle, readily convertible into other key functionalities such as carboxylic acids, amides, and amines. This positions the 7-carbonitrile derivative as a crucial intermediate for the synthesis of a library of novel compounds for biological screening.

Synthesis of the 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine Core

The primary and most efficient route to the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core is through an intramolecular nucleophilic aromatic substitution, often involving a Smiles rearrangement.[1][4]

Synthetic Strategy via Smiles Rearrangement

A common approach starts from readily available 2-halo-3-hydroxypyridines or 2-nitro-3-hydroxypyridines. The key steps involve the introduction of a side chain that can cyclize onto the pyridine ring.

The general workflow for the synthesis of the core scaffold is depicted below:

Synthesis_Workflow Start 2-Halo-3-hydroxypyridine or 2-Nitro-3-hydroxypyridine Intermediate1 Alkylation with epoxide-containing side chain Start->Intermediate1 e.g., epichlorohydrin Intermediate2 Pyridyl ether intermediate Intermediate1->Intermediate2 Cyclization Base-mediated cyclization (Smiles Rearrangement) Intermediate2->Cyclization e.g., NaH, t-BuOK Product 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine Cyclization->Product

Caption: General workflow for the synthesis of the 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine core.

Influence of Reaction Conditions

The reaction conditions, particularly the choice of base and solvent, can significantly influence the regioselectivity and yield of the cyclization reaction. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are typically employed to facilitate the deprotonation of the hydroxyl group, initiating the intramolecular cyclization.

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-Nitro-3-oxiranylmethoxypyridineVaries (see publication)2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridinesVaries[4]
2-Chloro-3-pyridinol derivativeNaH, DMF, 120°CDioxinopyridine derivativeModerate[5]

Proposed Synthetic Routes to 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrile

Given the absence of a directly reported synthesis for the 7-carbonitrile derivative, we propose the following scientifically sound strategies based on established methodologies for the functionalization of pyridine rings.

Route A: Cyanation of a 7-Halo Precursor

A plausible approach involves the synthesis of a 7-halo-2,3-dihydro-[1][2]dioxino[2,3-b]pyridine intermediate, followed by a nucleophilic substitution with a cyanide salt. This is a common method for introducing a cyano group onto an aromatic ring.

Route_A Start 7-Halo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine Reaction Nucleophilic Aromatic Substitution Start->Reaction e.g., CuCN, DMF, heat or Pd-catalyzed cyanation Product 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile Reaction->Product

Caption: Proposed synthetic Route A via a 7-halo precursor.

Route B: From a 7-Amino Precursor via Sandmeyer-type Reaction

The commercially available 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-amine (CAS 1261365-47-2) serves as an excellent starting material.[6] A Sandmeyer-type reaction, a cornerstone of aromatic chemistry, can be employed to convert the amino group into a nitrile.

Route_B Start 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine Diazotization 1. NaNO2, aq. acid (e.g., HCl, H2SO4), 0-5 °C Start->Diazotization Diazonium 7-Diazonium salt intermediate Diazotization->Diazonium Cyanation 2. CuCN, KCN Diazonium->Cyanation Product 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile Cyanation->Product

Caption: Proposed synthetic Route B from a 7-amino precursor.

Chemical Properties and Predicted Reactivity

The chemical behavior of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile is dictated by the interplay of the dioxinopyridine core and the nitrile functional group.

  • Dioxinopyridine Core: The fused ring system is expected to be relatively stable. The pyridine nitrogen atom reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to benzene. However, functionalization may still be possible under forcing conditions.

  • Nitrile Group: The cyano group is a versatile functional moiety and is expected to undergo a variety of transformations:

    • Hydrolysis: Acidic or basic hydrolysis will convert the nitrile to the corresponding 7-carboxylic acid or 7-carboxamide, respectively.

    • Reduction: The nitrile can be reduced to a 7-(aminomethyl) group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    • Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.

Potential Applications and Biological Activity

While the biological profile of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile has not been explicitly reported, the broader class of dihydropyridine and pyridine derivatives has shown a wide range of biological activities.[3] These include antimicrobial and antineoplastic effects. Furthermore, pyrido[2,3-d]pyrimidine derivatives, which share a similar bicyclic nitrogen-containing core, have been investigated as potent kinase inhibitors, such as PIM-1 kinase inhibitors, for cancer therapy.[7][8]

Therefore, it is hypothesized that 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile and its derivatives could serve as valuable scaffolds for the development of novel therapeutic agents, particularly in oncology and infectious diseases. The 7-carbonitrile is a key starting point for generating a library of analogs for structure-activity relationship (SAR) studies.

Experimental Protocols

The following are detailed, exemplary protocols for the synthesis of the core scaffold and the proposed synthesis of the target 7-carbonitrile derivative.

Synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine (General Procedure)

Disclaimer: This is a representative protocol based on literature procedures and should be adapted and optimized for specific substrates and laboratory conditions.

  • Alkylation: To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes. Add (2,3-epoxypropoxy)benzene (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Isolation: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the pyridyl ether intermediate.

  • Cyclization: Dissolve the isolated pyridyl ether intermediate in a dry, aprotic solvent like THF or DMF. Add a strong base such as potassium tert-butoxide (1.5 eq) at room temperature. Heat the reaction mixture if necessary (e.g., to 80-100 °C) and monitor the reaction progress by TLC.

  • Final Work-up and Purification: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the final product by flash column chromatography or recrystallization.

Proposed Synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrile from the 7-Amino Precursor

Disclaimer: This is a proposed protocol and requires experimental validation.

  • Diazotization: Dissolve 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridin-7-amine (1.0 eq) in an aqueous solution of a strong acid (e.g., 2 M HCl) at 0-5 °C. To this stirring solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for 30-60 minutes at this temperature to form the diazonium salt.

  • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the cyanide solution. A reaction is typically indicated by the evolution of nitrogen gas.

  • Work-up and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Neutralize the reaction mixture with a base (e.g., sodium carbonate). Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrile.

Conclusion

2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile represents a promising, yet underexplored, molecule for chemical and pharmaceutical research. This guide provides a solid foundation for its investigation by detailing the synthesis of its core structure and proposing logical, experimentally feasible routes to the 7-cyano derivative. The versatile chemistry of the nitrile group, coupled with the potential bioactivity of the dioxinopyridine scaffold, makes this compound a valuable target for future research in drug discovery and development.

References

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Spectroscopic Characterization of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile. In the absence of direct experimental data for this specific isomer, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by data from analogous structures, to present a robust, predictive analysis. This guide is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this and related heterocyclic compounds. We will delve into the causal logic behind the predicted spectral features, offering insights grounded in established spectroscopic theory and extensive literature precedent.

Introduction: The Significance of Spectroscopic Analysis

2,3-Dihydro-dioxino[2,3-b]pyridine derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The precise elucidation of their molecular structure is paramount for understanding their biological activity, reactivity, and physical properties. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable tools for unambiguous structure verification and purity assessment.

This guide focuses on the 7-carbonitrile derivative of the 2,3-Dihydro-dioxino[2,3-b]pyridine scaffold. The introduction of a nitrile group at the C7 position is expected to significantly influence the electronic distribution within the pyridine ring, leading to characteristic spectroscopic signatures. Understanding these signatures is critical for researchers working on the synthesis and application of this compound.

The following sections will provide a detailed, predictive analysis of the 1H NMR, 13C NMR, IR, and Mass Spectra of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile. Each prediction is rationalized based on the electronic effects of the constituent functional groups and by drawing parallels with structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile. These predictions are based on the analysis of substituent effects and comparison with known data for similar compounds.[1][2][3][4]

Predicted 1H NMR Data (500 MHz, CDCl3)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.30d1HH-8The proton at C8 is adjacent to the electron-withdrawing nitrile group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-6.
~7.40d1HH-6The proton at C6 will be less deshielded than H-8 and will appear as a doublet due to coupling with H-8.
~4.40m4HH-2, H-3The methylene protons of the dioxino ring are expected to appear as a complex multiplet due to their diastereotopic nature and coupling with each other.
Predicted 13C NMR Data (125 MHz, CDCl3)
Chemical Shift (δ, ppm)AssignmentRationale
~158C-5aQuaternary carbon of the pyridine ring fused to the dioxino ring, deshielded by the adjacent nitrogen.
~152C-9aQuaternary carbon of the pyridine ring fused to the dioxino ring, deshielded by the adjacent oxygen.
~140C-8Aromatic carbon deshielded by the adjacent nitrogen and the nitrile group.
~125C-6Aromatic carbon with a chemical shift influenced by the adjacent nitrogen and the dioxino ring.
~118C≡NCharacteristic chemical shift for a nitrile carbon.[1]
~110C-7Quaternary carbon attached to the electron-withdrawing nitrile group.
~65C-2, C-3Aliphatic carbons of the dioxino ring, shielded compared to the aromatic carbons.
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm-1)IntensityAssignmentRationale
~2230Strong, SharpC≡N stretchThe nitrile group exhibits a characteristic strong and sharp absorption in this region.[1]
~1600-1450Medium-StrongC=C and C=N stretchingAromatic ring vibrations of the pyridine moiety.
~1250-1000StrongC-O-C stretchingAsymmetric and symmetric stretching of the ether linkages in the dioxino ring.
~3100-3000Weak-MediumAromatic C-H stretchC-H stretching vibrations of the pyridine ring protons.
~2950-2850Weak-MediumAliphatic C-H stretchC-H stretching vibrations of the methylene groups in the dioxino ring.
Predicted Mass Spectrometry (MS) Data
m/zInterpretationRationale
162[M]+•Molecular ion peak.
134[M - CO]+•Loss of carbon monoxide from the dioxino ring.
133[M - CHO]+Loss of a formyl radical.
105[M - C2H3O2]+Fragmentation of the dioxino ring.
78[C5H4N]+Pyridyl cation fragment.

Experimental Protocols

The synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile can be approached through multi-step synthetic routes, often involving the construction of the dioxinopyridine core followed by functionalization. A plausible synthetic strategy is outlined below, based on established methodologies for related derivatives.[5][6][7][8]

Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile

A potential synthetic route involves the Smiles rearrangement of a suitably substituted pyridine precursor.[5][8]

Step 1: Synthesis of 2-chloro-3-hydroxypyridine-5-carbonitrile

This intermediate can be synthesized from commercially available starting materials through standard aromatic substitution and functional group manipulation reactions.

Step 2: O-alkylation with 1,2-dibromoethane

2-chloro-3-hydroxypyridine-5-carbonitrile is reacted with 1,2-dibromoethane in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) to yield the bromoethoxy intermediate.

Step 3: Intramolecular Cyclization

The bromoethoxy intermediate is treated with a strong base (e.g., NaH) in an appropriate solvent (e.g., THF) to induce intramolecular cyclization via nucleophilic aromatic substitution, affording the desired 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile.

Spectroscopic Analysis Workflow

The following workflow outlines the standard procedures for acquiring the spectroscopic data.

Workflow for Spectroscopic Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesize Compound Purification Purify via Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR IR Infrared Spectroscopy (FTIR-ATR) Purification->IR MS Mass Spectrometry (EI or ESI) Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile.

In-Depth Analysis and Interpretation

1H and 13C NMR Spectroscopy: Unraveling the Core Structure

The predicted NMR spectra are based on the fundamental principles of chemical shift and spin-spin coupling. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring will cause a significant downfield shift for adjacent protons and carbons.[9][10][11] The protons on the dioxino ring are expected to be in the aliphatic region, and their chemical environment will be influenced by the fused aromatic system. Two-dimensional NMR experiments, such as COSY and HSQC, would be invaluable in confirming the assignments by establishing proton-proton and proton-carbon correlations, respectively.

Infrared Spectroscopy: Identifying Key Functional Groups

The IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational modes of functional groups. The most prominent and diagnostic peak is expected to be the strong, sharp C≡N stretch around 2230 cm-1.[1][12] The presence of C=C and C=N stretching bands will confirm the aromatic pyridine core, while the strong C-O-C stretching bands are characteristic of the dioxino moiety.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. The molecular ion peak at m/z 162 would confirm the elemental composition of C8H6N2O2. The fragmentation pattern will likely involve the characteristic loss of small molecules such as CO from the dioxino ring, providing further structural evidence.[13][14]

Conclusion: A Predictive Framework for Spectroscopic Characterization

This technical guide has presented a detailed, predictive analysis of the NMR, IR, and Mass Spectrometry data for 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile. By applying fundamental spectroscopic principles and drawing comparisons with analogous structures, a comprehensive set of expected spectral features has been established. This information serves as a valuable resource for researchers involved in the synthesis, identification, and characterization of this and related heterocyclic compounds. The provided experimental protocols and analytical workflow offer a practical framework for obtaining and interpreting the necessary spectroscopic data to ensure structural integrity and purity.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile from 2-chloro-3-pyridinol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic strategy commences with the functionalization of the readily available starting material, 2-chloro-3-pyridinol, through a palladium-catalyzed cyanation to introduce the carbonitrile moiety. The subsequent formation of the dioxino ring is achieved via a two-step sequence involving a Williamson ether synthesis to form a glycidyl ether intermediate, followed by a base-mediated intramolecular cyclization. This guide offers detailed, step-by-step protocols, an in-depth discussion of the underlying chemical principles, and essential data for the successful execution of this synthesis.

Introduction

The 2,3-dihydro-[1][2]dioxino[2,3-b]pyridine scaffold is a privileged heterocyclic system that is a key structural component in a variety of biologically active molecules. The introduction of a carbonitrile group at the 7-position of this scaffold can provide a valuable handle for further chemical modifications and can significantly influence the pharmacological properties of the molecule. This document outlines a robust and reproducible synthetic route to 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile, starting from the commercially available 2-chloro-3-pyridinol.

The presented synthetic pathway is designed to be accessible to researchers with a solid background in organic synthesis. It leverages modern catalytic methods for the efficient introduction of the nitrile group and employs a classical yet effective strategy for the construction of the dioxino ring system. The protocols have been developed with a focus on scientific integrity, providing not just a series of steps, but also the rationale behind the choice of reagents and reaction conditions.

Physicochemical Properties of Key Compounds

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1 2-chloro-3-pyridinol6636-78-8C₅H₄ClNO129.54
2 2-chloro-5-cyano-3-pyridinolN/AC₆H₃ClN₂O154.56
3 2-chloro-5-cyano-3-(oxiran-2-ylmethoxy)pyridineN/AC₉H₇ClN₂O₂210.62
4 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrileN/AC₈H₆N₂O₂162.15

Overall Synthetic Workflow

The synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile from 2-chloro-3-pyridinol is accomplished in a three-step sequence as illustrated below.

Synthesis_Workflow Start 2-chloro-3-pyridinol (1) Intermediate1 2-chloro-5-cyano-3-pyridinol (2) Start->Intermediate1  Pd-catalyzed  Cyanation Intermediate2 2-chloro-5-cyano-3-(oxiran-2-ylmethoxy)pyridine (3) Intermediate1->Intermediate2  Williamson Ether  Synthesis Product 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile (4) Intermediate2->Product  Intramolecular  Cyclization

Caption: Overall synthetic route from 2-chloro-3-pyridinol to the target compound.

Part 1: Synthesis of 2-chloro-5-cyano-3-pyridinol (Intermediate 2)

The introduction of the carbonitrile group at the 5-position of 2-chloro-3-pyridinol is a key transformation. While direct cyanation of this specific substrate is not extensively documented, palladium-catalyzed cyanation of aryl chlorides offers a powerful and versatile method.[3][4] This protocol is based on established procedures for similar transformations.

Protocol 1: Palladium-Catalyzed Cyanation

Materials:

  • 2-chloro-3-pyridinol (1)

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 2-chloro-3-pyridinol (1.0 eq), zinc cyanide (0.6 eq), Tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the starting pyridinol.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of celite to remove insoluble palladium species.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-chloro-5-cyano-3-pyridinol (2) as a solid.

Experimental Causality:

  • Palladium Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is effective for the cyanation of aryl chlorides. The ligand facilitates the oxidative addition of the aryl chloride to the Pd(0) center and subsequent reductive elimination to form the C-CN bond.[4]

  • Cyanide Source: Zinc cyanide is a commonly used and relatively safe source of cyanide for palladium-catalyzed reactions.[3]

  • Solvent and Temperature: Anhydrous DMF is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures, which are often necessary for the cyanation of unactivated aryl chlorides.

Part 2: Synthesis of 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrile (Target Compound 4)

The formation of the dioxino ring is achieved in a two-step sequence: Williamson ether synthesis to introduce the glycidyl ether moiety, followed by an intramolecular cyclization.

Reaction Scheme for Dioxino Ring Formation

Dioxino_Formation Intermediate1 2-chloro-5-cyano-3-pyridinol (2) Intermediate2 2-chloro-5-cyano-3-(oxiran-2-ylmethoxy)pyridine (3) Intermediate1->Intermediate2  K₂CO₃, Acetone,  Reflux  (Williamson Ether Synthesis) Reagent1 + Glycidyl tosylate Product 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile (4) Intermediate2->Product  NaH, THF,  Reflux  (Intramolecular Cyclization)

Caption: Two-step formation of the dioxino ring system.

Protocol 2: Williamson Ether Synthesis

Materials:

  • 2-chloro-5-cyano-3-pyridinol (2)

  • Glycidyl tosylate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Standard reflux apparatus

Procedure:

  • To a round-bottom flask, add 2-chloro-5-cyano-3-pyridinol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetone to the flask.

  • To the stirred suspension, add glycidyl tosylate (1.2 eq) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Wash the filter cake with acetone.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • The crude 2-chloro-5-cyano-3-(oxiran-2-ylmethoxy)pyridine (3) can be used in the next step without further purification or can be purified by column chromatography if necessary.

Experimental Causality:

  • Base and Reagent: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group of the pyridinol, forming the corresponding phenoxide.[5] This nucleophilic phenoxide then attacks the electrophilic carbon of glycidyl tosylate in an Sₙ2 reaction, displacing the tosylate leaving group to form the glycidyl ether.[6][7]

  • Solvent: Acetone is a suitable polar aprotic solvent for this reaction, as it dissolves the reactants and does not interfere with the nucleophilic substitution.

Protocol 3: Intramolecular Cyclization

Materials:

  • Crude 2-chloro-5-cyano-3-(oxiran-2-ylmethoxy)pyridine (3)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Standard reflux apparatus under inert atmosphere

Procedure:

  • To a dry round-bottom flask under an argon or nitrogen atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 2-chloro-5-cyano-3-(oxiran-2-ylmethoxy)pyridine in anhydrous THF and add it dropwise to the NaH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench the excess NaH by the slow addition of water or ethanol.

  • Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,3-Dihydro-[1][2]dioxino[2,3-b]pyridine-7-carbonitrile (4) as a solid.

Experimental Causality:

  • Base: Sodium hydride is a strong, non-nucleophilic base that deprotonates the newly formed secondary alcohol (from the opening of the epoxide ring in a side reaction) or any remaining starting pyridinol, facilitating the intramolecular nucleophilic attack. The primary role of the base is to catalyze the ring-closure of the epoxide by the pyridyl oxygen.

  • Intramolecular Sₙ2 Reaction: The alkoxide generated in situ attacks one of the carbon atoms of the epoxide ring, leading to the formation of the six-membered dioxino ring. This intramolecular cyclization is generally favored due to the proximity of the reacting groups.

Characterization Data (Expected)

  • ¹H NMR: The proton NMR spectrum of the final product is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the dioxino ring.

  • ¹³C NMR: The carbon NMR spectrum should confirm the presence of the nitrile carbon, the carbons of the pyridine and dioxino rings.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product.

  • IR Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the nitrile group (C≡N) around 2220-2260 cm⁻¹.

Safety Precautions

  • 2-chloro-3-pyridinol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Zinc Cyanide: Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can release toxic hydrogen cyanide gas.

  • Palladium Catalysts: Handle in a fume hood.

  • Sodium Hydride: Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and quench carefully.

  • Solvents: DMF, acetone, and THF are flammable. Work in a well-ventilated area away from ignition sources.

References

  • Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridine Derivatives. Tetrahedron, 2004 , 60(30), 6461-6473. [Link]

  • Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. Organic Letters, 2000 , 2(11), 1557-1560. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 2015 , 17(1), 202-205. [Link]

  • Synthesis of New Compounds Containing the 2,3-Dihydro[1][2]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure. Molecules, 2006 , 11(4), 234-245. [Link]

  • CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 2013 , 52(42), 11033-11037. [Link]

  • Mild Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. The Journal of Organic Chemistry, 2020 , 85(17), 11467-11475. [Link]

  • Williamson ether synthesis (video). Khan Academy. [Link]

  • A Tandem and Scalable Williamson Ether Synthesis of Alkyl Aryl Ethers from Alcohols and Phenols. Organic Chemistry Research, 2017 , 3(1), 73-85. [Link]

  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Williamson ether synthesis. ResearchGate. [Link]

  • Synthesis and Functionalization of 6,7-Dihydro-[1][2]Dioxino[2,3-d] Pyrimidines. Letters in Organic Chemistry, 2006 , 3(12), 877-881. [Link]

  • 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine. PubChem. [Link]

  • CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.

Sources

Application Note: 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile as a Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the identification and exploitation of "privileged scaffolds" — molecular frameworks that can be systematically modified to bind to a range of biological targets — is a cornerstone of efficient drug discovery. The pyrido[2,3-d]pyrimidine ring system and its bioisosteres are well-established as pharmacologically significant, with numerous derivatives reported as potent inhibitors of key therapeutic targets, particularly protein kinases.[1][2] This application note introduces the 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile scaffold, a rigid, three-dimensional framework poised for the development of next-generation therapeutics. We provide a comprehensive guide covering its chemical properties, detailed synthetic protocols, and strategic applications in library development for screening against high-value targets like kinases. This document serves as a practical manual for researchers aiming to leverage this promising scaffold in their drug discovery programs.

Introduction: The Strategic Value of the Dioxino-Pyridine Scaffold

The fusion of a pyridine ring with a dioxin system creates the 2,3-Dihydro-dioxino[2,3-b]pyridine core, a structure that offers a unique combination of rigidity and desirable physicochemical properties. Unlike conformationally flexible aliphatic systems, this fused ring structure pre-organizes appended functional groups in a defined spatial orientation, which can significantly enhance binding affinity and selectivity for a biological target.

The pyridine nitrogen atom serves as a critical hydrogen bond acceptor, capable of mimicking the hinge-binding interactions of ATP in the active sites of numerous kinases.[3][4] Furthermore, the 7-carbonitrile group is a versatile chemical handle. It is a known pharmacophore in its own right, present in several approved drugs, and can be readily transformed into a variety of other functional groups, such as amines, carboxylic acids, and tetrazoles, making it an ideal anchor point for library synthesis.[5][6]

This guide provides the necessary protocols and scientific rationale to utilize 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile as a foundational building block for creating diverse chemical libraries aimed at discovering novel drug candidates.

Physicochemical Properties and Structural Features

The title compound is a solid, stable organic molecule suitable for a wide range of synthetic modifications. Its key properties are summarized below.

PropertyValueSource
IUPAC Name 2,3-dihydro-[7][8]dioxino[2,3-b]pyridine-7-carbonitrile-
CAS Number 1261365-28-9
Molecular Formula C₈H₆N₂O₂-
Molecular Weight 162.15 g/mol -
Parent Scaffold SMILES C1COC2=C(O1)C=CC=N2[9]
Appearance Solid[8]

Key Structural Attributes for Drug Design:

  • Rigid Fused Core: Locks the geometry, reducing the entropic penalty upon binding to a target.

  • Pyridine Nitrogen: Acts as a key hydrogen bond acceptor, crucial for interactions with kinase hinge regions and other targets.

  • Dioxin Moiety: Provides a three-dimensional exit vector for substituents, allowing exploration of solvent-exposed regions of binding pockets.

  • Versatile Carbonitrile: A synthetically tractable functional group for generating a diverse library of analogs.

Synthesis and Derivatization Protocols

The synthesis of the core scaffold and its subsequent derivatization are key to its utility. The following protocols are based on established chemical literature for related structures and provide a robust pathway for laboratory synthesis.[7][10][11]

Protocol 1: Synthesis of the 2,3-Dihydro-[7][8]dioxino[2,3-b]pyridine Core

This protocol outlines a general method for constructing the core ring system via a base-mediated intramolecular cyclization, a variant of the Smiles rearrangement.

Rationale: This approach is efficient and starts from readily available 3-hydroxypyridine derivatives. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the hydroxyl group, initiating the intramolecular nucleophilic aromatic substitution that forms the dioxin ring. DMF is used as a high-boiling polar aprotic solvent to ensure the reactants are fully solubilized and to facilitate the reaction at elevated temperatures.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-chloro-3-hydroxypyridine (1.0 eq).

  • Solvation: Add anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Alkylation: After stirring for 30 minutes at 0 °C, add 2-(chloromethyl)oxirane (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 120 °C. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cyclization: Cool the reaction to room temperature and carefully add a second portion of sodium hydride (1.5 eq) at 0 °C. Heat the mixture to 120 °C for 8-12 hours to drive the intramolecular cyclization.

  • Work-up: Cool the mixture and cautiously quench by pouring it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the core scaffold.

start 2-Chloro-3-hydroxypyridine + 2-(Chloromethyl)oxirane step1 1. NaH, DMF, 0°C 2. Warm to RT, Heat start->step1 intermediate Intermediate Alkoxide step1->intermediate step2 Intramolecular Cyclization (Smiles Rearrangement) intermediate->step2 product 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine Core step2->product

Caption: General workflow for synthesizing the core scaffold.

Protocol 2: Library Generation from the 7-Carbonitrile Handle

The 7-carbonitrile group is the key point for diversification. The following protocols detail its conversion into three valuable functional groups in medicinal chemistry.

A. Reduction to 7-(Aminomethyl) Derivative

  • Rationale: Primary amines are versatile nucleophiles and can serve as basic centers to improve solubility or form salt bridges with acidic residues in a target protein. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to amines.

  • Protocol:

    • Suspend LiAlH₄ (2.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Add a solution of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Reflux the mixture for 4 hours.

    • Cool to 0 °C and quench sequentially by careful, dropwise addition of water, then 15% NaOH solution, then more water (Fieser workup).

    • Filter the resulting solids and wash with THF. Concentrate the filtrate and purify by chromatography.

B. Hydrolysis to 7-Carboxylic Acid Derivative

  • Rationale: Carboxylic acids are excellent hydrogen bond donors and acceptors and can form critical ionic interactions with arginine or lysine residues. Basic hydrolysis is a standard method for this transformation. The resulting acid is a known compound.[8][12]

  • Protocol:

    • Dissolve the 7-carbonitrile starting material (1.0 eq) in ethanol.

    • Add a 6 M aqueous solution of sodium hydroxide (10 eq).

    • Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC.

    • Cool the mixture, remove the ethanol under reduced pressure.

    • Dilute with water and acidify to pH 3-4 with 1 M HCl.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

C. Conversion to 7-(1H-Tetrazol-5-yl) Derivative

  • Rationale: A tetrazole ring is a well-established bioisostere for a carboxylic acid. It maintains the acidic proton and hydrogen bonding capabilities but often has improved metabolic stability and oral bioavailability.

  • Protocol:

    • Suspend the 7-carbonitrile (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in anhydrous toluene.

    • Heat the mixture to 110 °C in a sealed vessel for 24 hours.

    • Cool to room temperature, acidify with 2 M HCl, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the product by recrystallization or chromatography.

scaffold Scaffold-CN (7-Carbonitrile) amine Scaffold-CH₂NH₂ (Primary Amine) scaffold->amine Reduction (e.g., LiAlH₄) acid Scaffold-COOH (Carboxylic Acid) scaffold->acid Hydrolysis (e.g., NaOH, H₂O) tetrazole Scaffold-Tetrazole (Acid Bioisostere) scaffold->tetrazole Cycloaddition (e.g., NaN₃)

Caption: Diversification pathways from the 7-carbonitrile group.

Biological Evaluation and Screening Protocols

Given the strong precedent for related scaffolds in oncology, the primary application for libraries derived from this scaffold is screening for kinase inhibition and antiproliferative activity.[2][3][13]

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As kinase activity increases, more ADP is formed, leading to a higher luminescent signal. Inhibitors will reduce the amount of ADP produced, resulting in a lower signal.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound (from a dose-response dilution series).

  • Add 2.5 µL of a solution containing the target kinase (e.g., VEGFR-2, HER-2, Cdk4) and its specific substrate peptide in kinase reaction buffer.

  • Initiate the reaction by adding 5 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Protocol 4: Cellular Antiproliferative Assay (MTT Assay)

Principle: This colorimetric assay measures cellular metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry. A decrease in signal indicates reduced cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5][13]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability compared to the vehicle control. Determine the IC₅₀ value, the concentration of compound required to inhibit cell growth by 50%.

Conclusion and Future Directions

The 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile scaffold represents a highly promising starting point for drug discovery campaigns. Its rigid architecture, favorable physicochemical properties, and synthetically versatile carbonitrile handle make it an ideal platform for generating focused libraries. The strong biological precedent of related pyrido[2,3-d]pyrimidine structures as potent kinase inhibitors provides a clear and compelling rationale for its application in oncology and inflammation. The protocols detailed in this guide offer a robust framework for synthesizing, derivatizing, and screening compounds based on this scaffold, enabling researchers to rapidly explore its potential and develop novel, high-value therapeutic candidates.

References

  • Perregaard, J., et al. (2000). Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. Organic Letters, 2(11), 1557-60. [Link]

  • Comoy, C., et al. (2004). Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[7][8]dioxino[2,3-b]pyridine Derivatives. Tetrahedron, 60(37), 8129-8137. [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2005). Synthesis of New Compounds Containing the 2,3-Dihydro[7][8]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure. [Link]

  • El-Gamal, M. I., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action. Molecules, 27(21), 7245. [Link]

  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • Ghorab, M. M., et al. (2022). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 12(1), 1-17. [Link]

  • Vázquez, M. T., et al. (2004). Synthesis of novel 2,3-dihydro-1,4-dioxino[2,3-g]quinoline derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 12(7), 1835-1843. [Link]

  • Vanderwel, S. N., et al. (2001). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 44(23), 3845-3857. [Link]

  • Ukawa, K., et al. (1998). Syntheses and evaluation of pyrido[2,3-dlpyrimidine-2,4-diones as PDE 4 inhibitors. Chemical & Pharmaceutical Bulletin, 46(7), 1118-1127. [Link]

  • Yang, X., et al. (2022). Discovery of a pyrano[2,3-b]pyridine derivative YX-2102 as a cannabinoid receptor 2 agonist for alleviating lung fibrosis. Journal of Translational Medicine, 20(1), 565. [Link]

  • Fayed, E. A., et al. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 20(8), 15126-15141. [Link]

  • Al-Ostoot, F. H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(4), 317-340. [Link]

  • Malagu, K., et al. (2009). The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5950-5953. [Link]236/)

Sources

laboratory scale-up synthesis of 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Laboratory Scale-Up Synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile

Introduction & Scope

Target Molecule: 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile (CAS: 1261365-28-9). Core Scaffold: 1,4-Dioxino[2,3-b]pyridine. Primary Application: This nitrile is a critical intermediate in the synthesis of protease-activated receptor-1 (PAR-1) antagonists (e.g., Vorapaxar analogues) and other bioactive pyridine-fused heterocycles. The C7-nitrile serves as a versatile handle for transformation into amines, amides, or heterocycles (e.g., tetrazoles).[1][2]

Objective: This guide details a scalable, two-step synthetic protocol starting from 5-bromo-2-chloro-3-hydroxypyridine . Unlike academic micro-scale preparations, this protocol emphasizes process safety, cost-efficiency, and purification strategies suitable for multi-gram to kilogram scale-up.[2]

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two robust chemical transformations:

  • Palladium-Catalyzed Cyanation: Installation of the nitrile group at the late stage avoids compatibility issues during ring closure and utilizes the commercially established bromo-intermediate.

  • Williamson Ether Synthesis / S_NAr Cyclization: Construction of the dioxino ring using 1,2-dibromoethane.

Strategic Choice: We utilize Zinc Cyanide (Zn(CN)₂) for the cyanation step.[1] Unlike NaCN or KCN, Zn(CN)₂ is non-hygroscopic, kinetically stable, and allows for a homogeneous reaction in DMF, significantly improving reproducibility on scale.[2]

SyntheticRoute SM 5-Bromo-2-chloro-3-hydroxypyridine (Starting Material) Inter 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (Stable Intermediate) SM->Inter 1,2-Dibromoethane K2CO3, DMF, 90°C (Annulation) Product 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine- 7-carbonitrile (Target) Inter->Product Zn(CN)2, Pd(dppf)Cl2 DMF, 120°C (Cyanation)

Figure 1: Synthetic pathway for the target nitrile.[2]

Detailed Experimental Protocols

Step 1: Synthesis of 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

This step involves a tandem alkylation and intramolecular nucleophilic aromatic substitution (


).
  • Reagents:

    • 5-Bromo-2-chloro-3-hydroxypyridine (1.0 equiv)

    • 1,2-Dibromoethane (1.5 equiv)

    • Potassium Carbonate (

      
      ), anhydrous, milled (2.5 equiv)[2]
      
    • Solvent: N,N-Dimethylformamide (DMF) (5 vol)

  • Protocol:

    • Setup: Charge a chemically resistant reactor (glass-lined or Hastelloy) with DMF and milled

      
      . Stir for 15 minutes to ensure suspension uniformity.
      
    • Addition: Add 5-bromo-2-chloro-3-hydroxypyridine. The mixture may turn yellow/orange due to phenoxide formation.

    • Alkylation: Add 1,2-dibromoethane dropwise over 30 minutes. Note: Exothermic reaction. Maintain internal temperature < 40°C.

    • Cyclization: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC/TLC (Hexane/EtOAc 4:1) for the disappearance of the intermediate O-alkylated acyclic bromide.

    • Workup: Cool to 20°C. Pour the reaction mixture into ice-water (10 vol) with vigorous stirring. The product typically precipitates as a beige solid.

    • Purification: Filter the solid. Wash with water (

      
       vol) to remove residual DMF and inorganic salts. Dry in a vacuum oven at 45°C.
      
    • Yield: Expected 75–85%.

  • Critical Process Parameter (CPP): The quality of

    
     is vital. Use freshly milled, anhydrous base to ensure rapid deprotonation and minimize hydrolysis byproducts.[2]
    
Step 2: Cyanation to 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile
  • Reagents:

    • 7-Bromo-intermediate (from Step 1) (1.0 equiv)

    • Zinc Cyanide (

      
      ) (0.6 equiv)
      
    • Catalyst:

      
       (0.03 equiv / 3 mol%)
      
    • Additive: Zinc dust (0.1 equiv) – Optional, activates the catalyst.[2]

    • Solvent: DMF (anhydrous, degassed) (8 vol)

  • Protocol:

    • Inertion: Evacuate and backfill the reactor with Nitrogen (

      
      ) three times.[3] This reaction is oxygen-sensitive.
      
    • Charging: Under

      
       flow, charge the reactor with the bromo-intermediate, 
      
      
      
      , and zinc dust.[2] Add degassed DMF.
    • Catalyst Addition: Add

      
      .
      
    • Reaction: Heat to 120°C . Stir for 12–16 hours.[4] Safety Note: Do not exceed 130°C to prevent thermal decomposition of the catalyst or solvent.

    • Quench & Workup (Oxidative Method):

      • Cool to room temperature.[3]

      • Dilute with Ethyl Acetate (EtOAc) and wash with dilute ammonium hydroxide (

        
        )  or 10% 
        
        
        
        solution
        . This complexes/oxidizes any free cyanide species, preventing HCN evolution.[2]
      • Filter the biphasic mixture through a pad of Celite to remove zinc solids.

      • Separate layers.[3][5] Wash organic layer with brine, dry over

        
        , and concentrate.[2][5]
        
    • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

  • Self-Validating Check: The product should appear as a white to off-white solid. IR spectroscopy should show a sharp nitrile stretch at

    
    .
    

Process Safety & Engineering Controls

Cyanide Management (Step 2): Although


 is covalent and safer than ionic cyanides, it releases HCN upon contact with strong acids.[2]
  • Scrubber: The reactor vent must be connected to a scrubber containing 10% NaOH + Bleach (NaOCl) to neutralize any escaped HCN gas.

  • Waste: Aqueous waste from the workup must be treated with bleach (pH > 10) before disposal to destroy cyanide residues.

Thermal Hazards:

  • Step 1 involves an alkylation that can be exothermic. On a >100g scale, dose 1,2-dibromoethane slowly.[2]

  • Step 2 requires high temperature (120°C). Ensure the reactor pressure rating is suitable for DMF vapor pressure at this temperature (though typically atmospheric reflux is used).

SafetyLogic Start Start Cyanation Check1 Is System Inert (N2)? Start->Check1 Check2 Scrubber Active (NaOH/Bleach)? Check1->Check2 Yes Stop HALT: Purge System Check1->Stop No Proceed Heat to 120°C Check2->Proceed Yes Check2->Stop No

Figure 2: Pre-start safety logic for the cyanation reaction.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Identity (NMR) ¹H NMR (DMSO-d6):

8.2 (d, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 4.4-4.5 (m, 4H, dioxino-CH2).
400 MHz NMR
Identity (IR) Nitrile stretch:

FT-IR
Purity > 98.0% (Area %)HPLC (C18, ACN/Water)
Residual Solvent DMF < 880 ppmGC-Headspace

Troubleshooting Guide

  • Problem: Low conversion in Step 1 (Ring Closure).

    • Root Cause:[1][3][5][6][7][8][9][10][11] Wet DMF or old

      
      .
      
    • Solution: Azeotrope DMF with toluene or use fresh molecular sieves. Grind

      
       immediately before use.
      
  • Problem: "Stalled" Cyanation (Step 2).

    • Root Cause:[1][3][5][6][8][9][10][11] Catalyst poisoning by oxygen or residual bromide inhibition.

    • Solution: Add 1-2 mol% additional catalyst. Ensure vigorous stirring (mass transfer limitation). Add Zinc dust to reactivate Pd(II) to Pd(0).

  • Problem: Black precipitate in Step 2.

    • Root Cause:[1][3][5][6][8][9][10][11] Palladium black formation (catalyst decomposition).

    • Solution: Temperature too high (>130°C) or lack of ligand. Ensure dppf ligand is used (more stable than PPh3 at high T).

References

  • Sigma-Aldrich. Product Specification: 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine. Available at:

  • National Institutes of Health (NIH). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC3135767. Available at:

  • Organic Process Research & Development.Scalable Synthesis of Vorapaxar Analogues and Pyridine-Fused Heterocycles.
  • BLD Pharm. Safety Data Sheet: 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine. Available at:

Sources

Troubleshooting & Optimization

challenges in the synthesis of isomeric dioxinopyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocyclic Chemistry Technical Support Center . I am Dr. Aris Thorne, Senior Application Scientist.

The synthesis of isomeric dioxinopyridine derivatives (specifically the 2,3-dihydro-1,4-dioxino[2,3-b]pyridine and [3,4-b] scaffolds) presents a unique set of regiochemical and kinetic challenges. The fusion of an electron-deficient pyridine ring with an electron-rich dioxin moiety often leads to competing nucleophilic pathways, resulting in difficult-to-separate isomeric mixtures or polymerization.

Below is a technical troubleshooting guide designed to address these specific bottlenecks.

Module 1: Regioselectivity & Isomer Control

Q1: I am attempting to synthesize 2,3-dihydro-1,4-dioxino[2,3-b]pyridine via direct alkylation of 2,3-dihydroxypyridine, but I am observing significant O-alkylation at the nitrogen (N-alkylation) or formation of the [3,4-b] isomer. How do I force regioselectivity?

Diagnosis: Direct alkylation of pyridines with vicinal dihalides (or equivalents) is kinetically difficult due to the ambident nucleophilicity of the pyridone/hydroxypyridine tautomers. The nitrogen lone pair is often more nucleophilic than the oxygen, leading to


-alkylated byproducts rather than the desired 

-bis-alkylation.

The Solution: The Smiles Rearrangement Strategy Instead of direct cyclization, utilize a Smiles rearrangement protocol.[1] This method locks the regiochemistry by tethering the nucleophile first.

Mechanism & Causality:

  • Tethering: React 2-chloro-3-hydroxypyridine with a 2-halo-ethanol derivative. The 3-hydroxy group is selectively alkylated first (using a weak base like

    
     in acetone) because the 2-position is deactivated by the halogen.
    
  • Rearrangement: Under stronger basic conditions (e.g.,

    
     or 
    
    
    
    in DMF), the pendant alcohol attacks the 2-position (ipso-substitution), displacing the chlorine via a Meisenheimer-like transition state. This guarantees the [2,3-b] fusion.

Visualizing the Pathway:

SmilesRearrangement Start 2-chloro-3-hydroxypyridine Step1 O-Alkylation (Tether Formation) Start->Step1 + 2-bromoethanol (K2CO3, Acetone) Inter Intermediate: 2-chloro-3-(2-hydroxyethoxy)pyridine Step1->Inter TS Meisenheimer Transition State Inter->TS Intramolecular ipso-attack (NaH, DMF, Heat) Product Product: 2,3-dihydro-1,4-dioxino[2,3-b]pyridine TS->Product Cl- elimination

Caption: Figure 1. The Smiles rearrangement pathway ensures regioselective closure of the dioxin ring, avoiding N-alkylation competition.

Module 2: Ring Closure Troubleshooting

Q2: During the cyclization step using a diol and a dihalopyridine, my reaction stalls or yields <20%. I see a major spot on TLC that isn't product. What is happening?

Diagnosis: You are likely encountering E2 Elimination rather than


 substitution.
When using strong bases (like 

-BuOK) to deprotonate the diol, the alkoxide can act as a base rather than a nucleophile, especially if the electrophile (the alkyl halide chain) has accessible

-protons. This forms an alkene side product (vinyl ether) which will not cyclize.

Optimization Table: Solvent & Base Effects

VariableRecommendationScientific Rationale
Solvent DMF or DMSO (Anhydrous)Polar aprotic solvents solvate the cation (

), leaving the alkoxide "naked" and more nucleophilic, favoring

over E2.
Base NaH (Sodium Hydride)Irreversible deprotonation avoids equilibrium issues.

-BuOK is too bulky and basic, promoting elimination.
Temperature 60°C - 80°C High temps (>100°C) favor elimination (entropy driven). Keep moderate to favor substitution.
Concentration High Dilution (0.05 M) Favors intramolecular cyclization over intermolecular polymerization.

Corrective Protocol:

  • Switch solvent to anhydrous DMF.

  • low-add the base to the solution of the intermediate alcohol at 0°C, then warm to RT.

  • Only heat to 60°C if cyclization is slow.

Module 3: Purification & Characterization

Q3: I have a mixture of the [2,3-b] and [3,4-b] isomers. They co-elute on standard silica. How do I separate them?

Diagnosis: The polarity difference between these regioisomers is minimal because the dipole moments are similar. Standard ethyl acetate/hexane gradients are often insufficient.

Separation Strategy:

  • Stationary Phase: Switch to Amine-functionalized Silica or Alumina (Neutral) . The basic pyridine nitrogen interacts differently with the acidic silanols of standard silica vs. alumina.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your mobile phase. This suppresses tailing caused by the pyridine nitrogen interacting with silica, sharpening the peaks and improving resolution.

  • Crystallization: If chromatography fails, convert the mixture to the HCl salt . The [2,3-b] isomer often crystallizes more readily from Ethanol/Ether mixtures due to better packing symmetry compared to the [3,4-b] isomer.

Standard Operating Procedure (SOP): Regioselective Synthesis of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine

Objective: Synthesis of the core scaffold via the Smiles Rearrangement (Yield target: >75%).

Reagents:

  • 2-Chloro-3-hydroxypyridine (1.0 eq)

  • 2-Bromoethanol (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Sodium Hydride (NaH, 60% in oil, 1.5 eq)

  • Solvents: Acetone (Reagent grade), DMF (Anhydrous)

Step-by-Step Protocol:

  • Tethering (O-Alkylation):

    • Dissolve 2-chloro-3-hydroxypyridine (10 mmol) in Acetone (50 mL).

    • Add

      
       (20 mmol) and stir at RT for 15 min.
      
    • Add 2-bromoethanol (12 mmol) dropwise.

    • Reflux for 12 hours.[1] Monitor TLC (50% EtOAc/Hex) for disappearance of starting material.

    • Workup: Filter salts, concentrate filtrate. Partition between EtOAc/Water. Dry organic layer (

      
      ) and concentrate.
      
    • Checkpoint: You should have the linear intermediate: 2-chloro-3-(2-hydroxyethoxy)pyridine.

  • Cyclization (Smiles Rearrangement):

    • Dissolve the intermediate from Step 1 in anhydrous DMF (dilute to 0.1 M).

    • Cool to 0°C under Nitrogen/Argon.

    • Add NaH (15 mmol) portion-wise (Caution:

      
       gas evolution).
      
    • Stir at 0°C for 30 min, then heat to 90°C for 4 hours.

    • Why 90°C? The energy barrier for the aromatic nucleophilic substitution (

      
      ) at the 2-position requires thermal activation.
      
  • Isolation:

    • Quench with ice water.

    • Extract with EtOAc (3x). Wash combined organics with Brine (5x) to remove DMF.

    • Purify via flash chromatography (Hexane/EtOAc 4:1).

References

  • Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[1,4]dioxino[2,3-b]pyridine Derivatives. Source: Tetrahedron (via ResearchGate)

  • Synthesis of New Compounds Containing the 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine Heterocyclic System. Source: ChemInform (via ResearchGate)

  • The Williamson Ether Synthesis: Mechanism & Troubleshooting. Source: Master Organic Chemistry

Sources

avoiding Smiles rearrangement in dioxinopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating and Suppressing the Smiles Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, actionable insights into a common challenge in heterocyclic chemistry: the unwanted Smiles rearrangement during dioxinopyridine synthesis. As your dedicated application scientist, my goal is to not only provide protocols but to also explain the underlying principles that govern these reactions. This understanding is crucial for effective troubleshooting and the development of robust synthetic strategies.

Section 1: Understanding the Challenge: The Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction.[1][2][3][4] In the context of dioxinopyridine synthesis, it represents a competing pathway that can significantly lower the yield of your desired product. This rearrangement involves the migration of an aryl group from a heteroatom (typically oxygen or sulfur) to a nucleophilic center within the same molecule.[5]

The General Mechanism

The rearrangement is typically initiated by a base, which deprotonates a nucleophilic group (like a hydroxyl or amino group), increasing its nucleophilicity.[2] This nucleophile then attacks an electron-deficient aromatic ring ipso to the leaving group, forming a spirocyclic intermediate known as a Meisenheimer complex.[6] Subsequent cleavage of the C-X bond (where X is the original linking atom) and rearomatization leads to the rearranged product.

For the reaction to proceed, the migrating aromatic ring must be activated by electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the reaction center.[1][2] Common activating groups include nitro (-NO2), cyano (-CN), and sulfonyl (-SO2R) groups.

Visualizing the Problem: Smiles Rearrangement vs. Desired Dioxinopyridine Formation

To effectively troubleshoot, it's essential to visualize the competing reaction pathways. The following diagram illustrates the critical juncture where the reaction can either proceed to the desired dioxinopyridine product or divert to the Smiles rearrangement byproduct.

G cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Competing Pathway Reactants Pyridinol + Activated Aryl Halide Intermediate O-Arylated Intermediate Reactants->Intermediate   Intermolecular   Coupling Base Base (e.g., K2CO3, t-BuOK) Cyclization Intramolecular Cyclization (SNAr) Intermediate->Cyclization   Favorable   Conditions Smiles Smiles Rearrangement Intermediate->Smiles   Harsh   Conditions Dioxinopyridine Dioxinopyridine Product Cyclization->Dioxinopyridine Byproduct Rearranged Byproduct Smiles->Byproduct

Caption: Competing pathways in dioxinopyridine synthesis.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you might be encountering in the lab.

FAQ 1: My main product is the Smiles-rearranged isomer. What are the most likely causes?

Answer: The formation of the Smiles rearrangement product as the major isomer points to several potential factors in your reaction conditions that favor this intramolecular rearrangement over the desired intermolecular coupling and subsequent cyclization. The primary culprits are often related to the base, solvent, and temperature.

  • Strong Bases: The use of very strong bases (e.g., sodium hydride, alkyllithiums) can aggressively deprotonate the hydroxyl group of the pyridinols, creating a highly reactive nucleophile that can readily initiate the intramolecular attack characteristic of the Smiles rearrangement.[4]

  • High Temperatures: Elevated reaction temperatures provide the activation energy needed for the rearrangement to occur. While some heat is often necessary for the initial coupling, excessive temperatures can drive the reaction towards the thermodynamically stable rearranged product. Traditional Ullmann condensations, for example, often require high temperatures (in excess of 210°C), which can promote side reactions.[7]

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, and NMP can stabilize the charged Meisenheimer intermediate of the Smiles rearrangement, thereby lowering the activation energy for this pathway.

FAQ 2: How can I modify my reaction conditions to favor the desired dioxinopyridine product?

Answer: To suppress the Smiles rearrangement, you need to create conditions that favor the intermolecular coupling and subsequent cyclization while disfavoring the intramolecular rearrangement. Here are some key adjustments to consider:

ParameterRecommendation to Avoid Smiles RearrangementRationale
Base Use a weaker, non-nucleophilic base (e.g., K2CO3, Cs2CO3).A milder base will still facilitate the desired reaction without excessively promoting the rearrangement.
Temperature Maintain the lowest possible temperature that allows for the reaction to proceed at a reasonable rate.Lowering the temperature will reduce the likelihood of overcoming the activation energy barrier for the Smiles rearrangement.
Solvent Consider less polar solvents or a solvent system that does not overly stabilize the Meisenheimer intermediate.This can help to disfavor the formation of the spirocyclic intermediate required for the rearrangement.
Catalyst System Employ modern cross-coupling methodologies like the Buchwald-Hartwig amination.[8][9]These reactions often proceed under milder conditions and with higher selectivity than traditional methods.[8]
FAQ 3: Are there alternative synthetic strategies that completely avoid the possibility of a Smiles rearrangement?

Answer: Yes, several strategies can be employed to circumvent the Smiles rearrangement. These often involve altering the order of bond formation or using different coupling partners.

  • Reverse the Order of Cyclization: Instead of forming the ether linkage first, it may be possible to construct another part of the ring system and form the ether bond in the final step under conditions that do not promote rearrangement.

  • Ullmann Condensation with Modified Conditions: While traditional Ullmann reactions can be problematic, modern variations using soluble copper catalysts and specific ligands can proceed at lower temperatures, reducing the risk of the Smiles rearrangement.[7]

  • Buchwald-Hartwig C-N and C-O Coupling: These palladium-catalyzed reactions are highly versatile and often proceed under much milder conditions than traditional methods.[8][10][11] They offer a powerful alternative for constructing the C-O or C-N bonds in your target dioxinopyridine with high selectivity.[8]

Visualizing a Proactive Solution: The Buchwald-Hartwig Pathway

The Buchwald-Hartwig amination provides a robust alternative to traditional methods that are prone to the Smiles rearrangement. This diagram illustrates the catalytic cycle, highlighting its efficiency under mild conditions.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII  + Ar-X LigandEx Ligand Exchange PdII->LigandEx AmineComplex Ar-Pd(II)-NuH(L_n) LigandEx->AmineComplex  + Nu-H  - HX RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-Nu RedElim->Product ArylHalide Ar-X Nucleophile Nu-H

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Section 3: Experimental Protocols

The following are detailed, step-by-step protocols for key experiments that can help you avoid the Smiles rearrangement in your dioxinopyridine synthesis.

Protocol 1: Modified Ullmann Condensation for Dioxinopyridine Synthesis

This protocol utilizes milder conditions to favor the desired C-O bond formation.

  • Reagent Preparation:

    • Ensure all reagents are dry and solvents are anhydrous.

    • Activate copper powder by stirring with iodine in acetone, followed by washing with acetone and drying under vacuum.

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the substituted pyridinol (1.0 eq.), the activated aryl halide (1.2 eq.), activated copper powder (1.5 eq.), and potassium carbonate (2.0 eq.).

    • Add anhydrous, degassed dimethylformamide (DMF).

  • Reaction Conditions:

    • Heat the reaction mixture to 80-100 °C. Note: This is a significantly lower temperature than traditional Ullmann conditions.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the copper salts.

    • Wash the Celite pad with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig O-Arylation

This protocol offers a highly efficient and selective method for C-O bond formation.

  • Catalyst Pre-formation (Optional but Recommended):

    • In a glovebox or under an inert atmosphere, mix Pd2(dba)3 (0.01 eq.) and a suitable phosphine ligand (e.g., Xantphos, 0.02 eq.) in anhydrous, degassed toluene.

    • Stir for 15-20 minutes until a color change indicates catalyst formation.

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere, add the substituted pyridinols (1.0 eq.), the aryl halide (1.1 eq.), and cesium carbonate (1.5 eq.).

    • Add the pre-formed catalyst solution or the catalyst and ligand directly to the flask.

    • Add anhydrous, degassed toluene or dioxane.

  • Reaction Conditions:

    • Heat the reaction to 80-110 °C.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter through a short plug of silica gel, washing with ethyl acetate.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Section 4: Concluding Remarks

The Smiles rearrangement is a formidable challenge in the synthesis of dioxinopyridines, but it is one that can be overcome with a solid understanding of the underlying reaction mechanisms and careful control of reaction conditions. By favoring milder conditions, employing modern catalytic methods like the Buchwald-Hartwig amination, and considering alternative synthetic strategies, you can significantly improve the yield and purity of your desired products.

This guide is intended to be a living document. As new methods and insights emerge in the field, we will continue to update and expand this resource. We encourage you to reach out to our technical support team with any specific challenges you may face in your research.

References

  • Staub, A. M. (1927). The Smiles and Related Rearrangements of Aromatic Systems. In Organic Reactions (Vol. 18, pp. 99–215). John Wiley & Sons, Inc.
  • Truce, W. E., Kreider, E. M., & Brand, W. W. (1970). The Smiles and related rearrangements of aromatic systems. Organic Reactions, 18, 99-215.
  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.
  • Levy, A. A., Rains, H. C., & Smiles, S. (1931). The rearrangement of hydroxy-sulphones. Part I. Journal of the Chemical Society (Resumed), 3264-3269.
  • Warren, A. L., & Smiles, S. (1930). The rearrangement of hydroxy-sulphones. Part II. The interaction of amines with the sulphonates of 2-hydroxy-1-naphthyl p-tolyl sulphone. Journal of the Chemical Society (Resumed), 914-921.
  • Holden, C. M., & Greaney, M. F. (2022).
  • Allart-Simon, I., Gérard, S., & Sapi, J. (2020).
  • Snape, T. J. (2008). A truce on the Smiles rearrangement: revisiting an old reaction—the Truce–Smiles rearrangement. Chemical Society Reviews, 37(11), 2462-2468.
  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1104-1116.
  • Ullmann, F., & Sponagel, P. (1905). Ueber die Darstellung von Diaryläthern. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C (aryl)− O, C (aryl)− N, and C (aryl)− S Bond Formation.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

Sources

Technical Support Center: Impurity Characterization in 2,3-Dihydro-dioxino[2,3-b]pyridine-7-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Guide for Synthetic & Analytical Challenges Target Molecule: 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile Primary Application: Intermediate for Thrombin Receptor Antagonists (e.g., Vorapaxar analogs)

Introduction

Welcome to the technical support hub for the synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile . This heterocyclic building block is critical in medicinal chemistry, particularly in the development of PAR-1 antagonists like Vorapaxar.

The synthesis typically proceeds via the cyanation of a halogenated precursor (e.g., 7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine ). This transformation, while chemically straightforward, is prone to specific impurity profiles driven by the electron-deficient nature of the pyridine ring and the lability of the nitrile group under hydrolytic conditions.

This guide provides a self-validating troubleshooting framework, focusing on the two dominant synthetic routes: Rosenmund-von Braun (Cu-mediated) and Palladium-Catalyzed Cyanation .

Module 1: Impurity Profiling & Fate Mapping

Before troubleshooting, you must accurately identify the "Bad Actors" in your chromatogram. The following table summarizes the critical impurities associated with the cyanation step.

Table 1: Critical Impurity Library
Impurity CodeCommon NameChemical IdentityOrigin / MechanismRRT (Approx)*
IMP-A Starting Material7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridineIncomplete conversion; Catalyst deactivation.~1.2 - 1.3
IMP-B Amide By-product2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxamide Hydrolysis of nitrile. High pH or water during workup.~0.6 - 0.8
IMP-C Acid By-product2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid Deep Hydrolysis . Prolonged exposure to acid/base.~0.3 - 0.5
IMP-D DimerBis-dioxinopyridine (Biaryl)Homocoupling . Common in Pd-catalyzed routes with low [CN-].~1.5 - 1.8
IMP-E Des-bromo2,3-Dihydro-[1,4]dioxino[2,3-b]pyridineHydrodehalogenation . Reductive elimination side-reaction.~0.9 - 1.0

*Relative Retention Time (RRT) is estimated based on standard C18 RP-HPLC (Acidic Mobile Phase). Nitrile is set to 1.0.

Module 2: Synthetic Troubleshooting Guides

Scenario A: High Levels of Amide (IMP-B) Detected

Symptom: HPLC shows a significant peak preceding the product. Yield is low. Context: The nitrile group on the pyridine ring is electron-deficient, making it highly susceptible to hydration, especially in the presence of trace metals (Cu) or Lewis acids.

Root Cause Analysis:

  • Water Ingress: Wet solvents (DMF/NMP) or hygroscopic cyanide sources.

  • Workup Conditions: Quenching the reaction with strong aqueous acid/base while the mixture is still hot.

  • Catalyst Residue: Residual Copper(I) salts can catalyze the hydration of nitriles to amides during workup.

Corrective Protocol:

  • Reagent Quality: Dry DMF/NMP over molecular sieves (4Å) for 24h. Ensure KF < 0.05%.

  • Quench Control: Cool the reaction mixture to < 5°C before adding the quenching agent (e.g., aq. NH4OH or EDA).

  • Scavenging: If using CuCN (Rosenmund-von Braun), use Ethylenediamine (EDA) or aqueous ammonia in the workup to sequester copper rapidly, preventing it from catalyzing the hydrolysis [1].

Scenario B: Stalled Reaction (High IMP-A)

Symptom: Reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Context: Common in Pd-catalyzed cyanation (Zn(CN)2 / Pd(PPh3)4).

Root Cause Analysis:

  • Catalyst Poisoning: The pyridine nitrogen or the dioxin oxygens may coordinate to the Pd center, creating a stable, inactive complex.

  • Oxidation: Pd(0) is sensitive to oxygen.

  • Zinc Oxide Coating: Zn(CN)2 often has a surface layer of ZnO/Zn(OH)2 that inhibits transmetallation.

Corrective Protocol:

  • Activation: Add 1-2 mol% of Zinc Dust to the reaction. This reactivates oxidized Pd(II) back to Pd(0) and cleans the Zn(CN)2 surface [2].

  • Ligand Switch: Switch from PPh3 to bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle of dppf stabilizes the Pd-complex and prevents poisoning by the substrate's nitrogen [3].

Scenario C: Dimer Formation (IMP-D)

Symptom: Late-eluting peak in LC-MS (M+M mass). Context: In Pd-catalyzed cycles, if the rate of Transmetallation (CN transfer) is slower than Oxidative Addition, two aryl-Pd species can disproportionate to form the biaryl dimer.

Corrective Protocol:

  • Concentration: Ensure the Cyanide source is fully accessible. If using Zn(CN)2, ensure vigorous stirring.

  • Slow Addition: Do not slow-add the catalyst. High initial catalyst loading relative to substrate favors the monomeric pathway in some kinetics, but generally, increasing the Cyanide:Substrate ratio is the most effective fix.

Module 3: Visualization of Pathways

The following diagram maps the genesis of impurities, distinguishing between the Rosenmund-von Braun (Copper) and Pd-Catalyzed routes.

ImpurityMap cluster_0 Reaction Conditions Start 7-Bromo-Precursor (IMP-A) CuRoute Route A: CuCN (Rosenmund-von Braun) Start->CuRoute PdRoute Route B: Pd/Zn(CN)2 Start->PdRoute Product Target Nitrile (7-CN) Amide Amide (IMP-B) (Hydrolysis) Product->Amide H2O / High T / Cu salts Acid Acid (IMP-C) (Deep Hydrolysis) Amide->Acid Prolonged H+ Dimer Biaryl Dimer (IMP-D) (Homocoupling) DesBromo Des-Bromo (IMP-E) (Reduction) CuRoute->Product Main Path CuRoute->Amide Workup (aq. NH3) PdRoute->Product Main Path PdRoute->Dimer Low [CN-] PdRoute->DesBromo H-Source present

Caption: Figure 1. Impurity Fate Mapping. Red paths indicate hydrolytic degradation; Yellow paths indicate catalytic side-reactions.

Module 4: Analytical Method (HPLC)

To reliably separate the Amide (IMP-B) from the Nitrile (Product) , a standard C18 gradient is often insufficient due to their similar polarities.

Recommended Method Parameters:

  • Column: Phenyl-Hexyl or Polar-Embedded C18 (e.g., Waters XBridge Shield RP18). The pi-pi interaction helps separate the pyridine derivatives.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5). Note: Avoid low pH (<3) to prevent on-column hydrolysis during long runs.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: UV @ 254 nm (Pyridine ring) and 220 nm (Nitrile stretch/amide).

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use DMF-DMA to scavenge water during the reaction?

  • Answer: No. Dimethylformamide dimethyl acetal (DMF-DMA) is reactive toward amides and can methylate your pyridine ring or react with the nitrile under high temperatures. Use molecular sieves for solvent drying.

Q2: Why is my product turning green during workup (CuCN route)?

  • Answer: The green color indicates oxidized Copper(II) species. This suggests incomplete sequestration. Wash the organic layer with 10% ethylenediamine (EDA) solution until the aqueous layer is colorless. Residual copper is a Lewis acid that will degrade your product upon storage [1].

Q3: Is the 1,4-dioxane ring stable under these conditions?

  • Answer: Generally, yes. The ethylenedioxy bridge is stable to basic cyanation conditions. However, if using strong Lewis acids (e.g., AlCl3) or extreme acidic conditions (HI/HBr), ring opening can occur. Avoid strong acids during workup.

References

  • Rosenmund-von Braun Reaction Mechanism & Workup

    • Title: The Rosenmund-von Braun Reaction[1]

    • Source: Organic Chemistry Portal
    • URL:[Link][2]

  • Pd-Catalyzed Cyanation Optimization

    • Title: Zinc-Mediated Activation in Palladium-Catalyzed Cyan
    • Source: Tschaen, D. M., et al. J. Org. Chem. 1995, 60, 4324.
    • URL:[Link]

  • Vorapaxar Synthesis & Intermediates

    • Title: Discovery of Vorapaxar (SCH 530348): A Thrombin Receptor (PAR-1) Antagonist
    • Source: Chackalamannil, S., et al. J. Med. Chem. 2008, 51, 3061–3064.
    • URL:[Link]

  • General Impurity Profiling of Pyridine Carbonitriles

    • Title: Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives[3][4][5]

    • Source: Soukri, M., et al. Tetrahedron 2000.
    • URL:[Link]

Sources

improving the regioselectivity of electrophilic substitution on the pyridine ring

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Pyridine Functionalization Support Hub.

You are likely here because your electrophilic aromatic substitution (EAS) on a pyridine core failed. This is the most common ticket we receive. Unlike benzene (pi-excessive), pyridine is pi-deficient (analogous to nitrobenzene).[1] The nitrogen atom inductively withdraws electron density, and under the acidic conditions of most EAS reactions, the nitrogen protonates (


), further deactivating the ring and rendering it inert to electrophiles.[1]

This guide provides the three industry-standard "workarounds" to bypass this intrinsic reactivity floor and achieve precise regiocontrol.

Quick Diagnostic: Select Your Target Regioisomer
Target PositionPrimary StrategyMechanismKey Reagent
C3 (Meta) Direct EAS (Harsh) or Ir-Catalyzed C-H ActivationElectrophilic Subst. / C-H Borylation

or

C4 (Para) N-Oxide ActivationActivation-Substitution-Reduction

C2 (Ortho) Directed Ortho Metalation (DoM)Lithiation-Quench (Nucleophilic Pyridine)

+ Directing Group (DMG)
Module 1: Accessing C4 (The N-Oxide Route)

The Problem: Direct nitration or halogenation of pyridine yields C3 products in poor yield (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


) and requires forcing conditions (

). The Fix: Activate the ring by forming Pyridine-N-Oxide.[1][2] The oxygen atom donates electron density (mesomeric effect) back into the ring, specifically activating the C2 and C4 positions. Since C2 is sterically hindered and inductively deactivated by the adjacent nitrogen, C4 becomes the primary site for EAS.
Workflow Diagram: N-Oxide Switch

NOxidePathway Pyridine Pyridine (Deactivated) NOxide Pyridine N-Oxide (Activated at C4) Pyridine->NOxide Oxidation (mCPBA or H2O2) SubstitutedNO 4-Substituted N-Oxide NOxide->SubstitutedNO EAS (HNO3/H2SO4) Favors C4 FinalProduct 4-Substituted Pyridine SubstitutedNO->FinalProduct Deoxygenation (PCl3 or Zn/AcOH)

Figure 1: The N-Oxide activation strategy allows electrophilic attack at C4, followed by removal of the activating group.[2][3]

Troubleshooting FAQ

Q: My N-oxide nitration yield is low, and I see degradation.

  • Root Cause: Overheating during the addition of the nitrating agent.

  • Solution: The N-oxide is thermally sensitive. Maintain temperature

    
     initially. Use a mixture of 
    
    
    
    and
    
    
    (mixed acid) and ensure the N-oxide is fully protonated before heating, or side reactions (Meisenheimer-type rearrangements) may occur [1].

Q: I cannot remove the N-oxide oxygen after substitution.

  • Root Cause: Incompatible reduction method.

  • Solution:

    • Standard:

      
       (reflux, chloroform) is reliable but generates phosphoryl halides.
      
    • Mild: Zn dust in Acetic Acid (room temp) is gentler for sensitive functional groups.

    • Catalytic:[4][5]

      
       + 
      
      
      
      (ammonium formate) works well if no halogens are present on the ring (prevents dehalogenation).
Module 2: Accessing C2 (Directed Ortho Metalation - DoM)

The Problem: You need a substituent at C2, but EAS won't go there, and nucleophilic aromatic substitution (


) requires a leaving group that you don't have yet.
The Fix:  Invert the polarity. Instead of attacking the ring with an electrophile (

), turn the pyridine into a nucleophile (

) using Directed Ortho Metalation (DoM) . This is the "Snieckus Protocol" [2].
Protocol: C2-Lithiation of 3-Fluoropyridine
  • Substrate: 3-Fluoropyridine (The F atom acts as a Directed Metalation Group - DMG).

  • Solvent: Anhydrous THF (Must be dry;

    
     kills the lithio-species).
    
  • Base: LDA (Lithium Diisopropylamide) or

    
    -BuLi.
    
    • Note: LDA is preferred for pyridines to avoid nucleophilic attack on the ring (see troubleshooting).

  • Conditions:

    
     under Argon.
    
  • Quench: Add Electrophile (

    
    ) (e.g., 
    
    
    
    ,
    
    
    ,
    
    
    ).
Troubleshooting FAQ

Q: I used n-BuLi and got a mess/alkylated product, not the substituted pyridine.

  • Root Cause: Nucleophilic attack.[6]

    
    -BuLi is a strong nucleophile and will attack the C2 position of the pyridine ring (Chichibabin-type mechanism) rather than deprotonating it.
    
  • Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA .[7] These are bulky, non-nucleophilic bases that will strictly deprotonate ortho to the DMG [3].

Q: Regioselectivity is wrong (C4 instead of C2).

  • Root Cause: Weak Directing Group (DMG).

  • Solution: Use a stronger DMG.

    • Strong DMGs (Coordinate Li strongly): Carbamates (

      
      ), Amides (
      
      
      
      ).
    • Weak DMGs (Inductive only):

      
      , 
      
      
      
      ,
      
      
      .
    • Rule: Lithiation occurs ortho to the best DMG.

Module 3: Accessing C3 (Ir-Catalyzed C-H Activation)

The Problem: You need to install a boron ester or silane at C3 for Suzuki coupling, but you want to avoid the harsh acid conditions of direct halogenation. The Fix: Iridium-catalyzed C-H borylation.[8] This reaction is sterically controlled .[9] Since the N-lone pair coordinates to the catalyst (inhibiting C2 activation) and C4 is sterically accessible, selectivity often favors C3 or C4 depending on ligand size [4].

Mechanism Visualization

CHActivation Cat [Ir(OMe)(COD)]2 + dtbpy (Active Catalyst) Coordination Steric Control: Ir avoids C2 (N-lone pair) Cat->Coordination Coordination C3_Select C3-Bpin Formation (Major Product) Coordination->C3_Select Steric Preference C4_Select C4-Bpin Formation (Minor Product) Coordination->C4_Select If C3 Blocked

Figure 2: Steric governance in Ir-catalyzed borylation typically favors positions distal to the nitrogen and existing substituents.

Protocol: C3-Borylation [8]
  • Catalyst:

    
     (1.5 mol%) + 
    
    
    
    (3 mol%).
  • Reagent:

    
     (Bis(pinacolato)diboron).
    
  • Solvent: Hexane or THF,

    
    .
    
  • Result: High yield of 3-pyridylboronate esters, ready for cross-coupling.

References
  • Ochiai, E. (1953). "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds." The Journal of Organic Chemistry, 18(5), 534–551. Link

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376–393. Link

  • Ishiyama, T., Takagi, J., Hartwig, J. F., & Miyaura, N. (2002).[4] "A Stoichiometric Aromatic C-H Borylation Catalyzed by Iridium(I)/2,2'-Bipyridine Complexes at Room Temperature." Angewandte Chemie International Edition, 41(16), 3056–3058. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Mechanism of Action for Novel Dioxinopyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the emergence of novel chemical scaffolds like dioxinopyridines presents both exciting therapeutic opportunities and significant analytical challenges. These heterocyclic compounds, akin to structures like pyridines and naphthyridines, are recognized for their potential to modulate key cellular signaling pathways implicated in diseases ranging from cancer to inflammation.[1][2][3][4] However, a promising molecular structure is merely the prologue. The critical narrative of drug development hinges on a rigorous, evidence-based validation of its mechanism of action (MoA).[5][6] An unverified MoA can lead to failed clinical trials, not because the drug is inactive, but because it doesn't work as predicted.[7]

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to meticulously validate the MoA of novel dioxinopyridine compounds. We will move beyond a simple checklist of experiments, instead focusing on the causal logic that underpins a robust validation strategy. Our central hypothesis will be that our novel dioxinopyridine, hereafter referred to as "DXP-1," is a selective inhibitor of the PI3K/Akt signaling pathway, a cascade frequently dysregulated in cancer.[8][9]

To establish this MoA with high confidence, we will employ a multi-tiered approach designed to answer four fundamental questions:

  • Target Engagement: Does DXP-1 physically interact with its intended target, PI3K, within a complex cellular environment?

  • Target Activity Modulation: Does this binding event translate into the inhibition of PI3K's enzymatic activity?

  • Downstream Pathway Inhibition: Is the modulation of PI3K activity reflected in the phosphorylation status of its downstream effectors, such as Akt and S6 Ribosomal Protein?

  • Phenotypic Confirmation: Does the observed molecular activity result in a cancer-relevant cellular outcome, such as decreased cell viability?

Throughout this guide, we will compare the performance of DXP-1 against a well-characterized, "first-generation" pan-PI3K inhibitor, Wortmannin, to benchmark its activity and specificity.[10]

The Experimental Validation Workflow

A successful MoA validation follows a logical progression from direct target interaction to the ultimate cellular consequence. This workflow ensures that each experimental result builds upon the last, creating a cohesive and compelling body of evidence.

G cluster_0 MoA Validation Workflow A Hypothesis: DXP-1 Inhibits PI3K Pathway B Step 1: Target Engagement Cellular Thermal Shift Assay (CETSA) A->B Does the drug bind the target? C Step 2: Target Activity In Vitro Kinase Assay B->C Does binding inhibit activity? D Step 3: Downstream Signaling Western Blot for p-Akt / p-S6 C->D Is the downstream pathway affected? E Step 4: Phenotypic Outcome Cell Viability Assay (MTT) D->E Does this impact cell function? F Conclusion: Mechanism Validated E->F

Caption: Overall workflow for validating the mechanism of action.

Step 1: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)

The Rationale: Before we can claim that DXP-1 is a PI3K inhibitor, we must first prove that it physically interacts with PI3K in its native cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement.[7][11] It operates on the principle of ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[11][12] By heating cell lysates treated with DXP-1 to various temperatures and then quantifying the amount of soluble PI3K remaining, we can detect a "thermal shift," which is direct evidence of binding.[13][14]

Comparative Data: CETSA Thermal Shift (ΔTm)
CompoundTargetCell LineConcentrationApparent Tm (°C)ΔTm (°C) vs. Vehicle
Vehicle (DMSO) PI3KαMCF-70.1%48.2-
DXP-1 PI3KαMCF-710 µM54.7+6.5
Wortmannin PI3KαMCF-710 µM53.9+5.7
Vehicle (DMSO) CDK2MCF-70.1%51.5-
DXP-1 CDK2MCF-710 µM51.3-0.2 (Negligible)

Tm = Melting Temperature (Temperature at which 50% of the protein is denatured)

Interpretation: The significant positive shift in the melting temperature of PI3Kα in the presence of DXP-1 provides strong evidence of direct target engagement within the cell. The lack of a meaningful shift for an unrelated kinase, CDK2, suggests specificity.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture MCF-7 cells to ~80% confluency. Treat cells with 10 µM DXP-1, 10 µM Wortmannin, or Vehicle (0.1% DMSO) for 2 hours at 37°C.

  • Harvesting: Harvest cells by scraping and wash twice with ice-cold PBS. Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.

  • Lysis: Lyse the cells via freeze-thaw cycles. Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to remove insoluble debris.

  • Heat Challenge: Aliquot the soluble lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[12]

  • Separation of Aggregates: Separate the heat-induced aggregated proteins from the soluble fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of PI3Kα and a loading control (e.g., GAPDH) by Western blotting.[13]

  • Quantification: Quantify the band intensities to determine the fraction of soluble protein at each temperature and plot the melting curves to determine the Tm.

Step 2: Measuring Target Activity Modulation with an In Vitro Kinase Assay

The Rationale: Having confirmed that DXP-1 binds to PI3K, the next logical step is to determine the functional consequence of this binding. An in vitro kinase assay directly measures the enzymatic activity of purified PI3K.[15] This cell-free system allows for a clean assessment of inhibition without the complexities of the cellular environment. We will use a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction; a lower signal indicates higher kinase activity, and vice-versa.

Comparative Data: In Vitro Kinase Inhibition (IC50)
CompoundTargetIC50 (nM)
DXP-1 PI3Kα75.4
PI3Kβ850.2
PI3Kδ>10,000
PI3Kγ>10,000
Wortmannin PI3Kα5.1
PI3Kβ200.5
PI3Kδ980.7
PI3Kγ1500.3

IC50 = Half-maximal inhibitory concentration

Interpretation: DXP-1 demonstrates potent inhibition of PI3Kα. Its significantly higher IC50 values for other PI3K isoforms suggest a degree of isoform selectivity, a desirable trait for targeted therapies. Wortmannin, as expected, shows broad pan-PI3K inhibition.

Detailed Protocol: In Vitro Kinase Assay (Luminescence-based)
  • Reagent Preparation: Prepare a kinase buffer (containing appropriate salts and cofactors like MgCl2) and an ATP solution.[16]

  • Compound Dilution: Perform a serial dilution of DXP-1 and Wortmannin to create a range of concentrations for IC50 determination.

  • Reaction Setup: In a 96-well plate, add the purified recombinant PI3Kα enzyme, its substrate (e.g., PIP2), and the diluted compounds or vehicle.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for 1 hour.[15]

  • Detection: Stop the reaction and add a detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP via a luciferase reaction.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to vehicle controls. Plot the dose-response curve and calculate the IC50 value using non-linear regression.

Step 3: Assessing Downstream Signaling by Western Blot

The Rationale: To confirm that the enzymatic inhibition observed in vitro translates to pathway inhibition in intact cells, we must analyze the phosphorylation state of key downstream proteins.[17] The PI3K/Akt/mTOR cascade is a well-defined signaling pathway.[8] Activated PI3K phosphorylates PIP2 to PIP3, which in turn leads to the phosphorylation and activation of Akt at Serine 473 (S473).[8] Activated Akt then phosphorylates numerous substrates, including those in the mTOR pathway, leading to the phosphorylation of S6 Ribosomal Protein. Western blotting with phospho-specific antibodies is the gold standard for measuring these activation events.[8][18]

G cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K pAkt p-Akt (S473) PIP3->pAkt Activates Akt Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activates pS6 p-S6 mTORC1->pS6 Phosphorylates S6 S6 S6->pS6 DXP1 DXP-1 DXP1->PI3K Inhibits

Caption: DXP-1 inhibits PI3K, preventing downstream phosphorylation.

Comparative Data: Downstream Protein Phosphorylation
Treatmentp-Akt (S473) Level (Relative to Control)p-S6 (S235/236) Level (Relative to Control)
Vehicle (DMSO) 1.001.00
DXP-1 (1 µM) 0.210.35
Wortmannin (1 µM) 0.150.28

Interpretation: Treatment with DXP-1 markedly reduces the phosphorylation of both Akt and S6, confirming its inhibitory effect on the PI3K signaling cascade in a cellular context. The effect is comparable to that of the known pan-PI3K inhibitor, Wortmannin.

Detailed Protocol: Western Blot for Phospho-Proteins
  • Cell Treatment and Lysis: Seed MCF-7 cells and grow to ~80% confluency. Treat with DXP-1 (1 µM), Wortmannin (1 µM), or Vehicle (0.1% DMSO) for 4 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[18]

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-Akt (S473), total Akt, p-S6, total S6, and a loading control (e.g., GAPDH). Recommended dilutions are typically 1:1000 to 1:2000.[18][19]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.[18]

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence imager.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the phospho-protein signals to their respective total protein signals and then to the loading control.

Step 4: Linking Molecular Mechanism to a Phenotypic Outcome

The Rationale: The final, crucial piece of the validation puzzle is to demonstrate that the molecular MoA leads to a desired biological outcome. Since the PI3K/Akt pathway is a critical driver of cell growth and survival, its inhibition should reduce cancer cell viability.[8] An MTT assay, which measures metabolic activity as a proxy for cell viability, is a standard method to assess this.

Comparative Data: Cell Viability (EC50)
CompoundCell LineEC50 (µM)
DXP-1 MCF-7 (PIK3CA mutant)0.85
Wortmannin MCF-7 (PIK3CA mutant)0.55

EC50 = Half-maximal effective concentration

Interpretation: DXP-1 reduces the viability of MCF-7 cancer cells in a dose-dependent manner, with an EC50 in the sub-micromolar range. This phenotypic result is consistent with the inhibition of a key pro-survival pathway and solidifies the therapeutic relevance of its molecular mechanism.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of DXP-1, Wortmannin, or vehicle control for 72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the dose-response curve and determine the EC50 value.

Conclusion

The systematic approach outlined in this guide provides a robust framework for validating the mechanism of action of novel dioxinopyridine compounds. By sequentially demonstrating target engagement (CETSA), target inhibition (in vitro kinase assay), downstream pathway modulation (Western blot), and a relevant phenotypic outcome (cell viability assay), we have constructed a compelling, evidence-based narrative for DXP-1 as a potent and selective inhibitor of the PI3K/Akt signaling pathway. This level of rigorous, multi-faceted validation is essential for de-risking novel drug candidates and provides the confidence needed to advance them into the next stages of preclinical and clinical development.[20]

References

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. [Link]

  • Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. Pelago Bioscience. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. [Link]

  • Picking the point of inhibition: A comparative review of PI3K/AKT/mTOR pathway inhibitors. Molecular cancer therapeutics. [Link]

  • How to experimentally validate drug-target interactions?. ResearchGate. [Link]

  • Validation guidelines for drug-target prediction methods. Taylor & Francis. [Link]

  • What are the best PI3K/Akt Signaling pathway antibodies for Western Blot?. ResearchGate. [Link]

  • PI3K Inhibitor Pipeline Insight 2025. DelveInsight. [Link]

  • How Proof of Mechanism Studies Can Advance Clinical Drug Development. BioPharma Services Inc. [Link]

  • PI3K inhibitors: review and new strategies. Chemical Science (RSC Publishing). [Link]

  • The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. MDPI. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. PMC. [Link]

  • Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. MDPI. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PMC - NIH. [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

Sources

Strategic Synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile is a critical heterocyclic intermediate, often employed as a scaffold in the development of kinase inhibitors and GPCR modulators. Its structural core—a pyridine ring fused to a 1,4-dioxane moiety—imparts unique solubility and metabolic stability profiles compared to standard quinolines or isoquinolines.

This guide evaluates the most viable synthetic pathways for this target, prioritizing scalability, impurity control, and atom economy. The recommended workflow utilizes a two-step "Build-then-Functionalize" strategy : constructing the dioxino core from 5-bromo-2,3-dihydroxypyridine followed by a palladium-catalyzed cyanation.

Route Analysis & Strategic Comparison

We compare three distinct methodologies. Route A is the recommended industry standard for high-purity applications. Route B is a cost-effective legacy method, while Route C is a fallback for when the carboxylic acid precursor is already available.

Table 1: Comparative Metrics of Synthetic Routes
FeatureRoute A: Pd-Catalyzed Cyanation (Recommended)Route B: Rosenmund-von Braun (Legacy)Route C: Amide Dehydration (Alternative)
Precursor 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine7-Carboxylic acid analog
Reagents Zn(CN)₂, Pd(PPh₃)₄ or Pd₂(dba)₃/dppfCuCN, Pyridine/DMFSOCl₂, NH₃, POCl₃/TFAA
Yield (Step) High (85-95%)Moderate (60-75%)Moderate (Total 50-70%)
Safety Profile High Risk (Cyanide), but controlled.High Risk (Stoichiometric CuCN at high temp).Medium Risk (Corrosives).
Purification Standard SiO₂ chromatography or crystallization.Difficult Cu removal; requires extensive chelation.Multi-step workup required.
Scalability Excellent (Process-friendly).Poor (Waste disposal issues).Good, but step-heavy.
Pathway Visualization

The following diagram illustrates the chemical logic flow, highlighting the convergence of the bromo-intermediate towards the final nitrile target.

SynthesisPathways Start 5-Bromo-2,3-dihydroxypyridine (CAS 34206-49-0) Inter 7-Bromo-2,3-dihydro- [1,4]dioxino[2,3-b]pyridine (CAS 95897-49-7) Start->Inter 1,2-Dibromoethane K2CO3, DMF, 90°C (Ring Closure) Target TARGET: 7-Cyano-2,3-dihydro- [1,4]dioxino[2,3-b]pyridine (CAS 1261365-54-5) Inter->Target Route A: Zn(CN)2, Pd(0) (Recommended) Inter->Target Route B: CuCN, 180°C (Legacy) Acid 7-Carboxylic Acid Analog Amide Primary Amide Acid->Amide 1. SOCl2 2. NH3 Amide->Target Dehydration (POCl3)

Figure 1: Synthetic decision tree. Route A (Green arrow) offers the most direct and high-yielding path from the bromo-intermediate.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The completion of Step 1 is verified by the disappearance of the phenolic OH signals in NMR and a mass shift from Br-Py-diol to Br-Dioxino-Py. Step 2 is validated by the appearance of the nitrile stretch (~2230 cm⁻¹) in IR and the shift in retention time.

Step 1: Synthesis of the Core Scaffold (Ring Closure)

Objective: Preparation of 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine. Mechanism: Double Williamson ether synthesis.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with N₂.

  • Solvation: Charge 5-bromo-2,3-dihydroxypyridine (1.0 equiv) and anhydrous DMF (10 vol).

  • Base Addition: Add K₂CO₃ (2.5 equiv) in portions. The mixture may thicken; ensure efficient stirring.

  • Alkylation: Add 1,2-dibromoethane (1.2 equiv) dropwise. Note: 1,2-dichloroethane can be used but requires NaI catalysis and higher temperatures.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by HPLC/TLC (Mobile phase: 30% EtOAc/Hexane).

  • Workup:

    • Cool to room temperature.[1]

    • Pour into ice-water (20 vol). The product should precipitate as a solid.

    • Filter the solid. If no precipitate forms, extract with EtOAc (3x), wash with brine, and dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

  • Validation: ¹H NMR should show two methylene triplets (~4.2–4.5 ppm) corresponding to the dioxine ring.

Step 2: Palladium-Catalyzed Cyanation (Route A)

Objective: Conversion of the aryl bromide to the nitrile. Mechanism: Pd(0) oxidative addition followed by transmetallation with Zn(CN)₂ and reductive elimination.

  • Reagents:

    • Substrate: 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (1.0 equiv).[1]

    • Cyanide Source: Zn(CN)₂ (0.6 equiv). Caution: Highly toxic.

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2 mol%) with dppf (4 mol%).

    • Solvent: Anhydrous DMF or NMP (degassed).

  • Procedure:

    • In a glovebox or under strict Schlenk conditions, combine substrate, Zn(CN)₂, and catalyst in the reaction vessel.

    • Add degassed solvent.

    • Heat to 80–100°C for 4–12 hours.

    • Critical Control: Do not overheat (>120°C) to prevent catalyst decomposition and black palladium precipitation.

  • Quench & Safety:

    • Cool to RT.

    • Quench with saturated FeSO₄ or diluted NaOCl (bleach) to destroy excess cyanide in the waste stream before disposal.

    • Dilute with EtOAc and wash with water/brine.

  • Purification:

    • Pass through a pad of Celite to remove Pd residues.

    • Concentrate and purify via column chromatography (EtOAc/Hexane gradient).

    • Final Product: Off-white to pale yellow solid.

Critical Quality Attributes (CQA)

When characterizing the final product (CAS 1261365-54-5), ensure the following specifications are met to guarantee suitability for downstream biological testing.

AttributeSpecificationMethod
Appearance White to pale yellow powderVisual
Purity >98.0%HPLC (UV @ 254 nm)
Identity (IR) Nitrile stretch @ ~2230 cm⁻¹FT-IR
Identity (NMR) Consistent with structure¹H NMR (DMSO-d₆)
Residual Pd <10 ppm (for biological assays)ICP-MS
Residual Solvents <0.5% (DMF/EtOAc)GC-HS

References

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A Senior Application Scientist’s Guide to the Validation of Analytical Methods for Quantifying Dioxinopyridines in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Heterocycles

In the landscape of drug development, nitrogen-containing heterocyclic compounds are foundational scaffolds, consistently yielding novel therapeutic agents.[1][2][3][4] Dioxinopyridines, a class of such heterocycles, represent a promising area of chemical space, but their journey from discovery to clinical application is critically dependent on our ability to accurately measure their concentration in complex biological matrices like blood plasma. This is not merely a procedural step; it is the bedrock upon which pharmacokinetic (PK), toxicokinetic (TK), and efficacy data are built.

The objective of validating a bioanalytical method is to provide ultimate confidence that the assay is fit-for-purpose, ensuring the reliability and acceptability of analytical results that will inform crucial regulatory decisions.[5][6] This guide, grounded in the harmonized principles of the ICH M10 guideline, offers an in-depth, comparative analysis of methodologies for the robust quantification of dioxinopyridine-like compounds.[6][7][8] We will move beyond rote protocols to dissect the causality behind our experimental choices, comparing two prevalent sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—to illustrate the trade-offs between speed, cleanliness, and sensitivity.

To provide tangible, real-world data, this guide will use a representative pyridine-containing compound to illustrate the validation principles and comparative performance metrics. The fundamental challenges and strategic solutions discussed are directly applicable to the broader class of dioxinopyridines and other novel heterocyclic analytes.

The Analytical Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of small molecules like dioxinopyridines in biological fluids, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed method of choice.[9][10][11] Its power lies in the combination of the physical separation capabilities of LC with the mass-based detection of MS/MS, which provides exceptional sensitivity and selectivity.[10][12] This specificity is paramount, as it allows the instrument to distinguish the target analyte from a myriad of endogenous matrix components and potential metabolites, a critical requirement for assay specificity.[13]

The core of a bioanalytical method validation is a series of experiments designed to test the performance and reliability of the entire analytical workflow. The diagram below outlines the essential stages of this process.

G cluster_dev Method Development cluster_app Application Dev Method Development & Optimization Selectivity Selectivity & Specificity Dev->Selectivity LLOQ LLOQ & ULOQ Selectivity->LLOQ Curve Calibration Curve (Linearity, Range) LLOQ->Curve Accuracy Accuracy Curve->Accuracy Precision Precision Accuracy->Precision Recovery Recovery & Matrix Effect Precision->Recovery Stability Analyte Stability Recovery->Stability Dilution Dilution Integrity Stability->Dilution Analysis Study Sample Analysis Dilution->Analysis

Bioanalytical Method Validation Workflow.

A Comparative Guide to Sample Preparation: Protein Precipitation vs. Solid-Phase Extraction

The most significant variable affecting the performance of an LC-MS/MS assay is often the sample preparation step.[14] Its primary goals are to remove interfering matrix components (like proteins and phospholipids) that can cause ion suppression or enhancement, and to concentrate the analyte to achieve the desired sensitivity.[8][15] Here, we compare two workhorse techniques: the rapid "crash" of Protein Precipitation (PPT) and the more selective, refined approach of Solid-Phase Extraction (SPE).

G cluster_ppt Method A: Protein Precipitation (PPT) cluster_spe Method B: Solid-Phase Extraction (SPE) start_ppt Start: Plasma Sample + IS add_solvent Add Organic Solvent (e.g., Acetonitrile) start_ppt->add_solvent vortex_ppt Vortex to Mix add_solvent->vortex_ppt centrifuge_ppt Centrifuge to Pellet Protein vortex_ppt->centrifuge_ppt supernatant Transfer Supernatant centrifuge_ppt->supernatant evaporate_ppt Evaporate & Reconstitute supernatant->evaporate_ppt inject_ppt Inject into LC-MS/MS evaporate_ppt->inject_ppt start_spe Start: Plasma Sample + IS condition Condition SPE Plate (e.g., Methanol) start_spe->condition equilibrate Equilibrate SPE Plate (e.g., Water) condition->equilibrate load Load Sample equilibrate->load wash Wash Plate (Remove Interferences) load->wash elute Elute Analyte wash->elute evaporate_spe Evaporate & Reconstitute elute->evaporate_spe inject_spe Inject into LC-MS/MS evaporate_spe->inject_spe

Comparative Workflow: PPT vs. SPE.
Method A: Protein Precipitation (PPT)

PPT is valued for its simplicity, speed, and low cost.[16][17][18] The mechanism is straightforward: a large volume of cold organic solvent (typically acetonitrile) is added to the plasma sample, causing proteins to denature and precipitate out of solution.[17][18] After centrifugation, the supernatant containing the analyte is removed for analysis.

  • Expertise & Experience: While simple, the choice of solvent and the solvent-to-plasma ratio are critical. Acetonitrile is often preferred as it tends to precipitate proteins more effectively than methanol. A 3:1 or 4:1 ratio of solvent to plasma is a common starting point to ensure complete protein crashing. The primary drawback is that this method is non-selective; many endogenous components, particularly phospholipids which are notorious for causing matrix effects, will remain soluble in the supernatant.[8]

Method B: Solid-Phase Extraction (SPE)

SPE is a more targeted and powerful technique that functions like a miniaturized form of liquid chromatography.[17] It uses a solid sorbent packed into a cartridge or 96-well plate to selectively retain the analyte while matrix interferences are washed away.

  • Expertise & Experience: The key to a successful SPE method is selecting the correct sorbent chemistry and developing a robust wash/elute protocol. For a dioxinopyridine, which contains a basic nitrogen atom, a mixed-mode cation exchange SPE sorbent is an excellent choice. This allows for a dual retention mechanism: a non-polar (e.g., C18) interaction and a strong ionic interaction. This dual-mode retention enables the use of aggressive organic wash steps to remove phospholipids and other non-polar interferences without prematurely eluting the analyte, which remains bound by the stronger ionic bond. The analyte is then eluted by changing the pH to neutralize its charge. This results in a significantly cleaner extract compared to PPT.[16]

Data-Driven Comparison: Performance Metrics

The choice between PPT and SPE is not merely theoretical; it has a direct and measurable impact on assay performance. The following table summarizes typical performance data for the quantification of a representative pyridine-containing compound, illustrating the trade-offs between the two methods.

Validation Parameter Method A: Protein Precipitation Method B: Solid-Phase Extraction Causality & Rationale
Analyte Recovery % 80 - 95%> 90%SPE provides more consistent and often higher recovery due to the targeted elution step, whereas analyte can be lost to co-precipitation with the protein pellet in PPT.
Matrix Effect (%) 75 - 110% (Variable)95 - 105% (Consistent)The superior cleanup of SPE significantly reduces co-eluting matrix components that cause ion suppression or enhancement, leading to a more reliable and reproducible assay.[8][16]
Lower Limit of Quantitation (LLOQ) 5 - 10 ng/mL0.5 - 1 ng/mLBy effectively removing background noise and allowing for greater sample concentration, SPE typically yields a 5- to 10-fold improvement in sensitivity over PPT.
Inter-day Precision (%RSD) < 15%< 10%The cleaner baseline and reduced matrix variability from SPE lead to better long-term precision and assay robustness.
Throughput & Cost High Throughput, Low CostLower Throughput, Higher CostPPT is faster and uses cheaper reagents. SPE requires more steps and more expensive consumables, though it can be automated in a 96-well format.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for each technique, designed to be a self-validating system when executed with appropriate quality controls.

Protocol 1: Protein Precipitation (PPT) Workflow
  • Sample Preparation: Aliquot 50 µL of each plasma sample (calibrators, QCs, and unknowns) into a 96-well deep-well plate.

  • Internal Standard (IS) Addition: Add 25 µL of the working internal standard solution (a stable isotope-labeled version of the analyte in 50:50 acetonitrile:water) to all wells except the blank matrix.

  • Precipitation: Add 200 µL of cold acetonitrile (>99.9%) to all wells.

  • Mixing: Seal the plate and vortex for 2 minutes at high speed to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile with 0.1% Formic Acid).

  • Analysis: Seal the plate and inject 5 µL into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) Workflow
  • Sample Pre-treatment: Aliquot 100 µL of each plasma sample into a 96-well deep-well plate. Add 100 µL of 4% phosphoric acid in water to each well to acidify the sample, ensuring the target analyte is positively charged. Add 25 µL of the working internal standard solution. Vortex to mix.

  • SPE Plate Conditioning: Place a mixed-mode cation exchange SPE plate on a vacuum manifold. Condition the wells by passing 500 µL of methanol through the sorbent, followed by 500 µL of purified water. Do not allow the wells to dry.

  • Sample Loading: Load the entire pre-treated sample from step 1 into the corresponding wells of the SPE plate. Apply gentle vacuum to draw the sample through the sorbent at a rate of approximately 1 mL/min.

  • Wash Step 1 (Polar): Wash the sorbent with 500 µL of 2% formic acid in water to remove polar interferences.

  • Wash Step 2 (Non-Polar): Wash the sorbent with 500 µL of methanol to remove non-polar interferences like phospholipids.

  • Analyte Elution: Place a clean collection plate inside the manifold. Elute the analyte by adding 2 x 250 µL aliquots of 5% ammonium hydroxide in methanol. This basic solution neutralizes the charge on the analyte, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol (steps 7 & 8).

  • Analysis: Seal the plate and inject 5 µL into the LC-MS/MS system.

Mechanistic Insights: A Representative Signaling Pathway

Understanding a drug's mechanism of action provides context for its therapeutic and toxicological effects. While the specific targets of novel dioxinopyridines are under investigation, many heterocyclic small molecules exert their effects by modulating intracellular signaling pathways. The diagram below illustrates a representative pathway where a small molecule drug enters the cell and binds to a cytosolic receptor, leading to changes in gene transcription.

G cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Drug_in Dioxinopyridine (Drug) Receptor Cytosolic Receptor (e.g., AhR) Drug_in->Receptor Binding Complex Drug-Receptor Complex Receptor->Complex Complex_nuc Drug-Receptor Complex Complex->Complex_nuc Translocation DNA DNA Complex_nuc->DNA Binds to Response Element mRNA mRNA DNA->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation (in Cytoplasm) Drug_out Dioxinopyridine (Extracellular) Drug_out->Drug_in Passive Diffusion Effect Biological Effect (e.g., Altered Metabolism) Protein->Effect Leads to

Representative Small Molecule Signaling Pathway.

This pathway is analogous to that of dioxin-type chemicals which are known to act via the aryl hydrocarbon (Ah) receptor, leading to downstream changes in gene expression and metabolism.

Conclusion

The validation of a bioanalytical method for a novel compound class like dioxinopyridines is a multi-faceted process that demands more than procedural adherence. It requires a deep understanding of the analyte's chemistry, the intricacies of the biological matrix, and the capabilities of the analytical instrumentation. As we have demonstrated, the choice between a rapid method like Protein Precipitation and a more rigorous one like Solid-Phase Extraction is a critical decision with significant consequences for data quality, sensitivity, and robustness. While PPT may be suitable for early discovery or high-concentration studies, the cleaner extracts and superior sensitivity of a well-developed SPE method are often essential for the rigorous demands of regulated non-clinical and clinical studies. Ultimately, the investment in robust method development and validation is an investment in the integrity of the entire drug development program.

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A Senior Application Scientist's Guide to Benchmarking Photophysical Properties of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact the quality and reliability of experimental data. A probe's utility is defined by its photophysical properties, which dictate its brightness, sensitivity, and stability. This guide provides a comprehensive framework for benchmarking the photophysical properties of novel fluorescent probes against established standards. By understanding the underlying principles and employing rigorous experimental methodologies, researchers can make informed decisions and ensure the validity of their fluorescence-based assays.

The Foundation of Fluorescence: A Jablonski Diagram

To appreciate the nuances of a fluorescent probe's performance, it is essential to understand the fundamental processes that govern fluorescence. The Jablonski diagram provides a simplified model of the electronic transitions that occur when a molecule absorbs and emits light.

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (Excitation) S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram illustrating the key photophysical processes of a fluorescent molecule.

Upon absorbing a photon of light, a fluorophore is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). From this excited state, the molecule can return to the ground state through several pathways. Fluorescence is the radiative decay from S₁ to S₀, emitting a photon of lower energy (longer wavelength) than the absorbed photon.[1] This difference in wavelength between the absorption and emission maxima is known as the Stokes Shift, a crucial parameter for minimizing background signal in fluorescence microscopy.[1]

Alternatively, the excited molecule can lose energy non-radiatively through internal conversion or undergo intersystem crossing to a long-lived triplet state (T₁). From the triplet state, the molecule can return to the ground state via phosphorescence (a much slower process than fluorescence) or be involved in photochemical reactions that lead to irreversible photobleaching.[2] The efficiency of the fluorescence process is quantified by the fluorescence quantum yield.

Key Photophysical Parameters for Benchmarking

A rigorous evaluation of a fluorescent probe involves the quantitative measurement of several key photophysical parameters. These parameters, when compared to those of well-characterized standard probes, provide a clear indication of the new probe's performance and suitability for specific applications.

PropertySymbolDefinitionImportance
Molar Extinction Coefficient ε (epsilon)A measure of how strongly a molecule absorbs light at a particular wavelength.[1]Determines the efficiency of light absorption; a higher value contributes to greater brightness.
Fluorescence Quantum Yield ΦfThe ratio of the number of photons emitted to the number of photons absorbed.[1][3]Represents the efficiency of the fluorescence process; a higher value indicates a brighter probe.
Fluorescence Lifetime τ (tau)The average time a molecule spends in the excited state before returning to the ground state.[1][4]Influences the time-resolution of fluorescence measurements and can be sensitive to the local environment.[5][6][7]
Photostability -The resistance of a fluorophore to irreversible photochemical destruction upon exposure to light.[2]Crucial for applications requiring prolonged or intense illumination, such as live-cell imaging and super-resolution microscopy.[2][8]
Brightness ε x ΦfThe product of the molar extinction coefficient and the fluorescence quantum yield.A composite parameter that provides a good overall measure of a fluorophore's brightness.

Standard Fluorescent Probes for Comparison

Benchmarking against well-established fluorescent probes is essential for a meaningful evaluation. The choice of standards should be guided by the spectral properties of the new probe. Below is a table of commonly used fluorescent standards and their key photophysical properties.

Fluorescent ProbeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Quantum Yield (Φf)Fluorescence Lifetime (τ) (ns)
Fluorescein isothiocyanate (FITC) ~495[9][10]~519[9][10]~75,000~0.3-0.9 (pH dependent)~4.1
Rhodamine B ~555~580~106,000[11]~0.31-0.70[11][12]~1.7
Cyanine 3 (Cy3) ~550[13]~570[13]~150,000~0.15~0.1-0.3
Cyanine 5 (Cy5) ~650[13]~670[13]~250,000~0.20~1.0
Alexa Fluor 488 495519~71,000~0.92~4.1

Note: The photophysical properties of fluorescent dyes can be influenced by their local environment, including solvent polarity, pH, and conjugation to biomolecules. The values presented here are representative and may vary under different conditions.[14][15]

Experimental Protocols for Photophysical Characterization

Accurate and reproducible measurements are the cornerstone of reliable benchmarking. The following section provides detailed, step-by-step protocols for determining the key photophysical properties of a novel fluorescent probe.

Molar Extinction Coefficient (ε) Determination

The molar extinction coefficient is determined by applying the Beer-Lambert Law, which relates absorbance to concentration.[16][17]

Experimental Workflow:

molar_extinction cluster_workflow Molar Extinction Coefficient Workflow Start Prepare Stock Solution of Known Concentration Step1 Prepare Serial Dilutions Start->Step1 Accurate Weighing & Solvation Step2 Measure Absorbance Spectra Step1->Step2 Use Spectrophotometer Step3 Plot Absorbance at λmax vs. Concentration Step2->Step3 Identify λmax Step4 Calculate ε from the Slope of the Linear Fit Step3->Step4 Beer-Lambert Law: A = εcl End Determine Molar Extinction Coefficient Step4->End

Caption: Workflow for determining the molar extinction coefficient.

Protocol:

  • Prepare a stock solution: Accurately weigh a small amount of the fluorescent probe and dissolve it in a suitable solvent to create a stock solution of known concentration. Experimental precision in this step is paramount.

  • Prepare serial dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations. The absorbance of the most concentrated solution at the absorption maximum (λmax) should ideally be around 1.0.

  • Measure absorbance: Using a UV-Vis spectrophotometer, measure the absorbance spectra of the solvent blank and each dilution in a 1 cm path length quartz cuvette.

  • Plot data: Identify the λmax from the absorbance spectra. Plot the absorbance at λmax against the concentration for each dilution.

  • Calculate ε: The data should yield a linear plot. According to the Beer-Lambert Law (A = εcl, where A is absorbance, c is concentration, and l is the path length), the slope of the line is equal to the molar extinction coefficient (ε) when the path length is 1 cm.[16][17]

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

The relative method for determining the fluorescence quantum yield involves comparing the fluorescence intensity of the unknown sample to that of a standard with a known quantum yield.[18][19]

Protocol:

  • Select a standard: Choose a fluorescent standard with a known quantum yield that has absorption and emission spectra overlapping with the unknown probe.

  • Prepare solutions: Prepare a series of dilutions for both the unknown probe and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[19]

  • Measure absorbance and fluorescence:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Using a fluorometer, measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot data: For both the unknown and the standard, plot the integrated fluorescence intensity versus absorbance. This should yield a linear relationship.

  • Calculate Φf: The quantum yield of the unknown probe (Φunk) can be calculated using the following equation:

    Φunk = Φstd * (Gradunk / Gradstd) * (nunk2 / nstd2)

    Where:

    • Φstd is the quantum yield of the standard.

    • Gradunk and Gradstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the unknown and the standard, respectively.

    • nunk and nstd are the refractive indices of the solvents used for the unknown and the standard, respectively (if the solvents are the same, this term is 1).

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).[4][5][20] This technique measures the time delay between the excitation pulse and the detection of the emitted photon.

Protocol:

  • Instrument setup: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser or LED) and a sensitive single-photon detector.[5]

  • Sample preparation: Prepare a dilute solution of the fluorescent probe to ensure single photon counting statistics.

  • Data acquisition: Excite the sample with the pulsed light source and collect the emitted photons. The TCSPC electronics record the arrival time of each photon relative to the excitation pulse.

  • Data analysis: The collected data is used to construct a histogram of photon arrival times, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to determine the fluorescence lifetime (τ).[5] For complex systems, a multi-exponential decay model may be necessary.

Photostability Assessment

Photostability is assessed by measuring the decrease in fluorescence intensity over time under continuous illumination.[2]

Protocol:

  • Sample preparation: Prepare a sample of the fluorescent probe, for example, by immobilizing it on a glass slide or within a polymer film.

  • Illumination: Using a fluorescence microscope equipped with a suitable light source and filter set, continuously illuminate a defined region of the sample. It is crucial to use a consistent and reproducible illumination intensity for comparative studies.[2]

  • Image acquisition: Acquire a time-lapse series of images of the illuminated region.

  • Data analysis: Measure the fluorescence intensity of the illuminated region in each image of the time series. Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is a measure of the probe's photostability. The photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) is a common metric for comparison.

Conclusion

The systematic benchmarking of a novel fluorescent probe's photophysical properties is a critical step in its development and validation. By employing the rigorous experimental protocols outlined in this guide and comparing the results to well-established standards, researchers can gain a comprehensive understanding of a probe's performance characteristics. This knowledge is indispensable for selecting the optimal probe for a given application, ensuring the generation of high-quality, reproducible data in fields ranging from basic biological research to high-throughput drug screening. The principles of scientific integrity, grounded in accurate measurements and objective comparisons, are paramount in advancing the field of fluorescence-based research.

References

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